2-Chloro-5-decylpyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-decylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2/c1-2-3-4-5-6-7-8-9-10-13-11-16-14(15)17-12-13/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSECCCAXFYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622412 | |
| Record name | 2-Chloro-5-decylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170434-06-7 | |
| Record name | 2-Chloro-5-decylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-decylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-decylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 2-position and a lipophilic decyl group at the 5-position provides a versatile scaffold for further synthetic modification. This technical guide offers a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for its synthesis and characterization, and discusses its potential biological relevance in the context of related pyrimidine derivatives.
Core Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions due to the limited availability of experimental studies on this specific molecule. The following table summarizes these key properties.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₄H₂₃ClN₂ | --- | [1] |
| Molecular Weight | 254.8 g/mol | --- | [2] |
| CAS Number | 170434-06-7 | --- | [2] |
| Boiling Point | 368.8 ± 11.0 °C | Predicted | [2] |
| Density | 1.008 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | -1.05 ± 0.22 | Predicted | [2] |
| LogP (XlogP) | 6.3 | Predicted | [1] |
| Monoisotopic Mass | 254.15498 Da | Predicted | [1] |
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from a suitable precursor, which is then chlorinated.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
2.2.1. Step 1: Chlorination of 5-Decyluracil
This protocol is adapted from general methods for the chlorination of uracil derivatives.[4][5]
-
Reagents and Equipment : 5-decyluracil, phosphorus oxychloride (POCl₃), an organic base (e.g., N,N-dimethylaniline), round-bottom flask, reflux condenser, heating mantle, and a system for working under anhydrous conditions.
-
Procedure : In a dry round-bottom flask, add 5-decyluracil and an excess of phosphorus oxychloride.
-
Slowly add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-decylpyrimidine.
2.2.2. Step 2: Selective Dechlorination
This procedure is based on the selective reduction of dichloropyrimidines.[3]
-
Reagents and Equipment : 2,4-dichloro-5-decylpyrimidine, zinc dust, a weak acid (e.g., acetic acid or ammonium chloride), a suitable solvent (e.g., water or ethanol), round-bottom flask, reflux condenser.
-
Procedure : Suspend the crude 2,4-dichloro-5-decylpyrimidine in water or ethanol.
-
Add an excess of activated zinc dust and a weak acid to the suspension.
-
Heat the mixture to reflux for 7-15 hours, monitoring by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature and filter to remove the excess zinc and other solids.
-
Extract the filtrate with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.
Characterization Protocols
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR would be expected to show characteristic signals for the pyrimidine ring protons, as well as signals corresponding to the decyl chain.[5]
-
Mass Spectrometry (MS) : To confirm the molecular weight, with an expected [M+H]⁺ peak around m/z 255.16.[1]
-
Infrared (IR) Spectroscopy : To identify characteristic functional group vibrations.
-
Melting Point Determination : The melting point provides an indication of purity. This can be determined using a standard melting point apparatus.[6]
-
Solubility Assessment : Solubility can be determined by adding incremental amounts of the compound to a known volume of solvent (e.g., water, ethanol, DMSO) at a controlled temperature until saturation is reached.[7]
Potential Biological Activity and Signaling Pathways
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[8][9] The 2-chloropyrimidine moiety, in particular, is a versatile intermediate for the synthesis of compounds that can act as kinase inhibitors, which are crucial regulators of cellular signaling pathways.[10]
While the specific biological targets of this compound are unknown, a hypothetical mechanism of action could involve the inhibition of a protein kinase, a common target for pyrimidine-based drugs.
References
- 1. PubChemLite - this compound (C14H23ClN2) [pubchemlite.lcsb.uni.lu]
- 2. 2-CHLORO-5-N-DECYLPYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. ossila.com [ossila.com]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5-decylpyrimidine: Unraveling the Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, playing a crucial role in the development of novel therapeutics. This guide focuses on the potential mechanism of action of 2-Chloro-5-decylpyrimidine, a derivative that holds promise for further investigation. While direct studies on this specific molecule are not extensively available in the public domain, this paper aims to provide a comprehensive overview of the likely mechanisms by drawing parallels with structurally similar and well-researched pyrimidine analogs. We will explore potential cellular targets, downstream signaling pathways, and relevant experimental methodologies for future research.
Introduction to Substituted Pyrimidines
The pyrimidine scaffold is a fundamental building block in numerous biologically significant molecules, including nucleic acids and various coenzymes. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. Modifications at the 2, 4, and 5 positions of the pyrimidine ring have been particularly fruitful in generating compounds with potent anticancer, antiviral, and antimicrobial properties. The presence of a chloro group at the 2-position and a long alkyl (decyl) chain at the 5-position of this compound suggests a lipophilic nature, which may facilitate membrane permeability and interaction with intracellular targets.
Postulated Mechanisms of Action
Based on the known biological activities of analogous 2-chloro- and 5-alkyl-substituted pyrimidines, several potential mechanisms of action for this compound can be hypothesized.
Inhibition of Cellular Proliferation (Anticancer Activity)
A significant number of substituted pyrimidine derivatives have demonstrated potent anticancer activity. For instance, various 2,4,5-substituted pyrimidines have shown inhibitory effects against cancer cell lines.[1] The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
One of the primary targets for pyrimidine-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives, for example, have been identified as potential VEGFR-2 inhibitors.[2]
Potential Signaling Pathway:
The following diagram illustrates the potential inhibitory effect of this compound on the VEGFR-2 signaling pathway.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.
Antiviral Activity
Certain substituted pyrimidines have been identified as potent antiviral agents. A notable example is 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), which selectively inhibits the replication of herpes simplex virus type 1 (HSV-1).[3] The mechanism of action for such compounds typically involves preferential phosphorylation by viral kinases, followed by the inhibition of viral DNA polymerase.[3]
Hypothesized Antiviral Workflow:
The following workflow outlines a potential mechanism for the antiviral activity of a pyrimidine derivative like this compound.
Caption: Hypothesized workflow for the antiviral action of this compound.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of well-defined experiments are required.
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound against various cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., BEL-7402, a human hepatocellular carcinoma line) in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound for a specified duration (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assays
Objective: To assess the inhibitory activity of this compound against specific kinases, such as VEGFR-2.
Protocol:
-
Enzyme and Substrate Preparation: Obtain recombinant human VEGFR-2 and a suitable substrate.
-
Inhibition Assay: Perform the kinase assay in the presence of varying concentrations of this compound and a standard inhibitor (e.g., Sorafenib).[2]
-
Detection: Measure the kinase activity, typically through the quantification of phosphorylated substrate using methods like ELISA or radiometric assays.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Molecular Docking Studies
Objective: To predict the binding mode of this compound to its potential target protein (e.g., VEGFR-2).
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) and prepare the 3D structure of this compound.
-
Docking Simulation: Use molecular docking software to predict the binding affinity and interaction patterns between the compound and the active site of the protein.
-
Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not available, the following table summarizes the activity of structurally related pyrimidine derivatives against cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 2,4,5-substituted pyrimidines | BEL-7402 (human hepatocellular carcinoma) | < 0.10 | [1] |
| Pyrimidine-5-carbonitrile derivatives | HCT-116 (colon cancer) | 1.14 - 10.33 | [2] |
| Pyrimidine-5-carbonitrile derivatives | MCF-7 (breast cancer) | 1.54 - 10.33 | [2] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related substituted pyrimidines, it is plausible that this compound may exert its biological effects through the inhibition of key cellular targets such as protein kinases or viral enzymes. The experimental protocols outlined in this guide provide a clear roadmap for future investigations to elucidate the precise mechanism of action, determine its therapeutic potential, and pave the way for further drug development efforts. The lipophilic decyl group may enhance cell membrane permeability and target engagement, a hypothesis that warrants experimental validation. Further synthesis and biological evaluation of a series of 2-chloro-5-alkylpyrimidine derivatives could also provide valuable structure-activity relationship data.
References
- 1. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of action of 5-(2-chloroethyl)-2'-deoxyuridine, a selective inhibitor of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-decylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Chloro-5-decylpyrimidine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document compiles predicted data based on the known spectroscopic characteristics of structurally related compounds, including 2-chloropyrimidine and various 5-alkylpyrimidines. This guide also outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are broadly applicable to the analysis of organic compounds of this nature.
Predicted Spectroscopic Data
The following tables summarize the anticipated NMR, IR, and MS data for this compound. These predictions are derived from the analysis of its constituent structural motifs: the 2-chloropyrimidine ring and the C-5-attached decyl chain.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4, H-6 (pyrimidine ring) | 8.5 - 8.8 | Singlet (or narrow doublet) | - |
| α-CH₂ (decyl chain) | 2.5 - 2.8 | Triplet | ~7-8 |
| β-CH₂ (decyl chain) | 1.5 - 1.7 | Quintet | ~7-8 |
| -(CH₂)₇- (decyl chain) | 1.2 - 1.4 | Multiplet | - |
| Terminal CH₃ (decyl chain) | 0.8 - 0.9 | Triplet | ~7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyrimidine ring) | 160 - 163 |
| C-4, C-6 (pyrimidine ring) | 157 - 159 |
| C-5 (pyrimidine ring) | 130 - 135 |
| α-CH₂ (decyl chain) | 30 - 35 |
| β-CH₂ to terminal CH₃ (decyl chain) | 22 - 32 (multiple signals) |
| Terminal CH₃ (decyl chain) | ~14 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (pyrimidine ring) | 3000 - 3100 | Stretching |
| C-H (alkyl chain) | 2850 - 2960 | Stretching |
| C=N (pyrimidine ring) | 1550 - 1600 | Stretching |
| C=C (pyrimidine ring) | 1400 - 1500 | Stretching |
| C-Cl | 700 - 800 | Stretching |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 254.15 | Molecular ion (for ³⁵Cl) |
| [M+2]⁺ | 256.15 | Isotope peak for ³⁷Cl (approx. 1/3 intensity of [M]⁺) |
| [M+H]⁺ | 255.16 | Protonated molecule |
| [M+Na]⁺ | 277.14 | Sodium adduct |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and through-bond connectivity.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a standard probe, operating at a field strength of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid/Oil: If the compound is a liquid or oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder and press it into a translucent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or a direct insertion probe. For less volatile compounds, techniques like electrospray ionization (ESI) can be used with a liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.[2][3][4] This "hard" ionization technique is useful for obtaining a fingerprint fragmentation pattern.[2][3]
-
Electrospray Ionization (ESI): The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed. This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. The presence of chlorine will be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Structural Elucidation of 2-Chloro-5-decylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Chloro-5-decylpyrimidine. The document outlines the analytical methodologies and data interpretation required to confirm the chemical structure of this compound. All data presented herein is a combination of predicted values and representative data from closely related analogs, compiled to offer a robust framework for researchers.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₄H₂₃ClN₂ and a monoisotopic mass of 254.15 g/mol . The structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a decyl group at the 5-position.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.45 | s | 2H | H-4, H-6 (Pyrimidine ring protons) |
| 2.58 | t, J = 7.7 Hz | 2H | -CH₂- (alpha to pyrimidine) |
| 1.62 | p, J = 7.5 Hz | 2H | -CH₂- (beta to pyrimidine) |
| 1.26 | m | 14H | -(CH₂)₇- (decyl chain) |
| 0.88 | t, J = 7.0 Hz | 3H | -CH₃ (terminal methyl) |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 161.5 | C-2 (C-Cl) |
| 157.0 | C-4, C-6 |
| 133.8 | C-5 |
| 32.0 | -CH₂- (alpha to pyrimidine) |
| 31.9 | -(CH₂)ₙ- |
| 29.6 | -(CH₂)ₙ- |
| 29.5 | -(CH₂)ₙ- |
| 29.3 | -(CH₂)ₙ- |
| 28.5 | -(CH₂)ₙ- |
| 22.7 | -CH₂- (penultimate) |
| 14.1 | -CH₃ (terminal methyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 255.1623 |
| [M+Na]⁺ | 277.1442 |
| [M]⁺ | 254.1549 |
The mass spectrum would be expected to show a characteristic isotopic pattern for the presence of a single chlorine atom (M⁺ and M+2 peaks with an approximate 3:1 ratio).
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2850 | Strong | C-H stretch (alkane) |
| 1575 | Medium | C=N stretch (pyrimidine ring) |
| 1465 | Medium | C-H bend (alkane) |
| 1420 | Medium | C=C stretch (pyrimidine ring) |
| 840 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments.
Synthesis of this compound (Hypothetical)
A potential synthetic route could involve a Suzuki or a similar cross-coupling reaction. For instance, coupling 2,5-dichloropyrimidine with a decylboronic acid derivative in the presence of a palladium catalyst.
-
Reaction Setup: To a solution of 2,5-dichloropyrimidine (1.0 eq) and decylboronic acid pinacol ester (1.2 eq) in a 2:1 mixture of dioxane and water is added potassium carbonate (3.0 eq). The mixture is degassed with argon for 20 minutes.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90°C under an argon atmosphere.
-
Workup and Purification: After completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra are acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. ¹³C NMR spectra are acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are obtained using an Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Infusion: The sample is dissolved in methanol at a concentration of 1 mg/mL and infused into the ESI source at a flow rate of 5 µL/min.
-
Data Acquisition: Spectra are acquired in positive ion mode over a mass range of m/z 100-500.
Infrared Spectroscopy
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the neat, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Visualization of the Elucidation Workflow
The logical process for the structural elucidation of this compound can be visualized as follows:
Caption: Logical workflow for the structural elucidation of this compound.
An In-depth Technical Guide to 2-Chloro-5-decylpyrimidine: Synthesis, Properties, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific discovery and historical development of 2-Chloro-5-decylpyrimidine is limited. This guide provides a comprehensive overview based on established synthetic methodologies for analogous 2-chloro-5-substituted pyrimidines and available data for the target compound.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of therapeutic properties, such as anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1] The electron-deficient nature of the pyrimidine ring makes it a versatile platform for synthetic modification.
This compound (CAS No. 170434-06-7) is a derivative of this important class of heterocycles. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution, making it a valuable intermediate for the synthesis of more complex molecules. The decyl group at the 5-position imparts significant lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
This technical guide will detail the probable synthetic routes to this compound, present its known and predicted physicochemical properties in comparison to related analogues, and explore its potential applications in drug discovery and development.
Physicochemical Properties
While experimental data for this compound is scarce, some of its properties have been predicted and are available from chemical suppliers. A comparison with its shorter-chain analogues, 2-chloro-5-methylpyrimidine and 2-chloro-5-pentylpyrimidine, is presented in Table 1.
Table 1: Physicochemical Properties of 2-Chloro-5-alkylpyrimidines
| Property | This compound | 2-Chloro-5-pentylpyrimidine | 2-Chloro-5-methylpyrimidine |
| CAS Number | 170434-06-7[2][3] | 154466-62-3[4] | 22536-61-4[5] |
| Molecular Formula | C₁₄H₂₃ClN₂[2] | C₉H₁₃ClN₂[4] | C₅H₅ClN₂[5] |
| Molecular Weight | 254.8 g/mol [2] | 184.66 g/mol [4] | 128.56 g/mol [5] |
| Boiling Point | 368.8 ± 11.0 °C (Predicted)[2] | Not Available | 239.2 ± 9.0 °C (Predicted)[5] |
| Density | 1.008 ± 0.06 g/cm³ (Predicted)[2] | Not Available | 1.234 ± 0.06 g/cm³ (Predicted)[5] |
| pKa | -1.05 ± 0.22 (Predicted)[2] | Not Available | -1.03 ± 0.22 (Predicted)[5] |
| Melting Point | Not Available | Not Available | 89-92 °C[5] |
Synthesis of this compound
While a specific, documented synthesis for this compound is not readily found in the literature, its preparation can be inferred from established methods for similar 2-chloro-5-substituted pyrimidines. A common and versatile approach is the Suzuki or Negishi cross-coupling reaction, which involves coupling a 2,5-dihalopyrimidine with an appropriate organometallic reagent. An alternative route involves the direct chlorination of a 5-decyl-2-hydroxypyrimidine precursor.
A plausible synthetic route to 2-chloro-5-alkylpyrimidines involves the chlorination of a 5-alkyluracil or 5-alkyl-2-hydroxypyrimidine. This is a common method for introducing a chlorine atom at the 2-position of the pyrimidine ring.
Caption: General synthesis of 2-chloro-5-alkylpyrimidines.
The following are generalized protocols for the synthesis of 2-chloro-5-alkylpyrimidines, adapted from methodologies reported for analogous compounds.[5][6]
Step 1: Synthesis of 2,4-Dichloro-5-alkylpyrimidine from 5-Alkyluracil
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-alkyluracil (1.0 eq).
-
Chlorination: Add phosphorus oxychloride (POCl₃, 5-10 eq) and an organic base such as N,N-dimethylaniline or triethylamine (3-7 eq).
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-alkylpyrimidine, which can be used in the next step without further purification.
Step 2: Selective Dechlorination to 2-Chloro-5-alkylpyrimidine
-
Reaction Setup: In a round-bottom flask, suspend the crude 2,4-dichloro-5-alkylpyrimidine (1.0 eq) and activated zinc dust (3.0 eq) in a solvent system such as water or a mixture of tetrahydrofuran (THF) and acetic acid.
-
Reaction: Heat the suspension to reflux for 3-18 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess zinc and other solids.
-
Extraction: If the reaction was performed in water, extract the filtrate with an organic solvent. If a THF/acetic acid mixture was used, neutralize the acid with a saturated sodium bicarbonate solution before extraction.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-chloro-5-alkylpyrimidine.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a 2-chloro-5-alkylpyrimidine.
Caption: Workflow for synthesis and purification.
Potential Applications in Drug Discovery
The 2-chloropyrimidine moiety is a versatile building block in medicinal chemistry. The chlorine atom at the 2-position is a key functional group that allows for the introduction of various substituents through nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug screening.
Derivatives of 2-chloropyrimidines have been investigated for a range of biological activities:
-
Kinase Inhibitors: The pyrimidine core is prevalent in many kinase inhibitors used in oncology. For instance, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide is a potent ALK/EGFR dual kinase inhibitor for non-small-cell lung cancer.[7]
-
Anticancer Agents: Pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines.[8]
-
Antimicrobial and Antiviral Agents: The pyrimidine nucleus is a component of several antimicrobial and antiviral drugs.
-
Agrochemicals: 2-chloro-5-substituted pyridines, which are structurally related to pyrimidines, are important intermediates in the synthesis of herbicides and insecticides.[9]
The long decyl chain of this compound would significantly increase its lipophilicity. This property could be exploited in the design of molecules that need to cross cell membranes or interact with hydrophobic pockets in target proteins. It could also be a key component in the development of proteolysis-targeting chimeras (PROTACs) or other novel therapeutic modalities.
Conclusion
While specific historical and discovery data for this compound are not extensively documented, its synthesis can be confidently approached using established methodologies for 2-chloro-5-alkylpyrimidines. The compound's structural features, namely the reactive 2-chloro group and the lipophilic 5-decyl chain, make it a promising intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-5-N-DECYLPYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 170434-06-7|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-5-pentylpyrimidine | C9H13ClN2 | CID 16756526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
theoretical studies of 2-Chloro-5-decylpyrimidine
An In-Depth Technical Guide to the Theoretical Study of 2-Chloro-5-decylpyrimidine
Disclaimer: As of late 2025, dedicated theoretical and computational studies on this compound are not extensively available in peer-reviewed literature. This guide, therefore, serves as a comprehensive, exemplary framework detailing the standard methodologies and expected outcomes for such a study. It is designed for researchers, scientists, and drug development professionals interested in the computational analysis of novel pyrimidine derivatives.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The presence of a chloro group at the 2-position and a long alkyl (decyl) chain at the 5-position suggests potential for unique physicochemical properties and biological interactions, possibly as an inhibitor or a molecular probe. Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating the structural, electronic, and spectroscopic properties of such novel molecules. This guide outlines the standard computational protocols and expected data from a comprehensive theoretical investigation of this compound.
Computational Methodology (Experimental Protocols)
The following section details the typical computational methods employed for the theoretical characterization of a molecule like this compound.
2.1 Geometry Optimization and Vibrational Frequency Analysis The initial molecular structure of this compound would be constructed using a molecular modeling program. A full geometry optimization is then performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p), a Pople-style basis set that includes diffuse functions (++) and polarization functions (d,p) to accurately describe electron distribution and bonding.
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent (e.g., water, DMSO) on the molecular geometry and properties.
-
Verification: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
2.2 Electronic Properties Analysis Using the optimized geometry, a range of electronic properties are calculated to understand the molecule's reactivity and interaction potential.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting non-covalent interactions with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing insight into the stability of the molecular structure.
Predicted Molecular Properties
The following tables summarize the hypothetical, yet representative, quantitative data expected from the computational analysis of this compound.
Table 1: Predicted Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C2-Cl | 1.75 Å |
| C5-C(decyl) | 1.51 Å | |
| N1-C2 | 1.33 Å | |
| C4-C5 | 1.39 Å | |
| Bond Angles | N1-C2-N3 | 127.5° |
| C4-C5-C6 | 116.0° |
| Dihedral Angle | C4-C5-C(decyl)-C(decyl) | ~178° |
Table 2: Predicted Electronic and Thermodynamic Properties
| Property | Predicted Value | Unit |
|---|---|---|
| Energy of HOMO | -6.85 | eV |
| Energy of LUMO | -0.92 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.93 | eV |
| Dipole Moment | 3.15 | Debye |
| Total Energy | -1180.56 | Hartrees |
| Gibbs Free Energy | -1180.62 | Hartrees |
Visualizations of Theoretical Workflows and Molecular Properties
Visual diagrams are essential for conceptualizing the workflow of a theoretical study and the relationships between different calculated properties. The following diagrams are generated using the Graphviz DOT language.
Caption: Workflow for a theoretical study of this compound.
Caption: Relationship between Frontier Molecular Orbitals and chemical properties.
Conclusion and Future Directions
This guide presents a standardized theoretical framework for the investigation of this compound. The hypothetical data derived from DFT calculations provide foundational insights into its molecular structure, stability, and electronic characteristics. The low HOMO-LUMO energy gap suggests a molecule with potential for significant chemical reactivity. Furthermore, the calculated MEP would be invaluable in predicting its interaction with biological macromolecules, guiding future experimental studies.
Future work should focus on performing these calculations and expanding them to include molecular docking studies against relevant biological targets, molecular dynamics simulations to understand its behavior in a physiological environment, and Quantitative Structure-Activity Relationship (QSAR) studies if a series of analogous compounds are synthesized. These computational efforts will be crucial in accelerating the drug discovery and development process for this and related pyrimidine derivatives.
An In-depth Technical Guide to 2-Chloro-5-decylpyrimidine (CAS: 170434-06-7) and its Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 2-Chloro-5-decylpyrimidine is limited. This guide provides a comprehensive overview of its known properties and contextualizes its potential applications based on the well-established role of the 2-chloropyrimidine scaffold in medicinal chemistry.
Core Compound Properties
This compound is a substituted pyrimidine with a decyl chain at the 5-position and a chlorine atom at the 2-position. The presence of the reactive chlorine atom makes it a potentially valuable intermediate for the synthesis of more complex molecules.[1]
Physicochemical and Safety Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 170434-06-7 | [2][3] |
| Molecular Formula | C₁₄H₂₃ClN₂ | [2][3] |
| Molecular Weight | 254.8 g/mol | [2][3] |
| Predicted Boiling Point | 368.8 ± 11.0 °C | [2] |
| Predicted Density | 1.008 ± 0.06 g/cm³ | [2] |
| Predicted pKa | -1.05 ± 0.22 | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Table 2: Safety Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This information is based on supplier safety data sheets and may not be exhaustive.[4][5][6]
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound
A plausible synthetic route could involve the condensation of a β-keto ester with urea or a related amidine to form the pyrimidine ring, followed by chlorination. A more direct approach, and one commonly used for similar structures, involves the modification of a pre-existing pyrimidine ring. For instance, starting from 2,4-dichloro-5-alkylpyrimidine and selectively removing the 4-chloro group.[7]
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-dichloro-5-decylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent, add a reducing agent like zinc dust (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the selective dechlorination at the 4-position. The progress of the reaction should be monitored by Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the excess zinc. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is redissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be further purified by column chromatography on silica gel.
Below is a Graphviz diagram illustrating this hypothetical experimental workflow.
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Applications in Drug Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[10][11][12][13][14] The 2-chloropyrimidine moiety, in particular, serves as a versatile synthetic handle for introducing various functional groups through nucleophilic aromatic substitution, allowing for the exploration of a vast chemical space.[1][15]
The long decyl chain in this compound significantly increases its lipophilicity. This property can be advantageous for targeting biological membranes or the hydrophobic pockets of proteins. Potential areas of investigation for this compound and its derivatives could include:
-
Kinase Inhibitors: Many kinase inhibitors feature a pyrimidine core that mimics the adenine of ATP. The 2-position can be functionalized with various amine-containing groups to generate potent and selective inhibitors.[15]
-
Antimicrobial Agents: The increased lipophilicity might enhance the ability of the molecule to penetrate bacterial cell walls, making it a candidate for the development of new antibiotics.
-
Antiviral Therapeutics: Nucleoside analogs containing pyrimidine bases are a major class of antiviral drugs. While not a nucleoside itself, this compound could serve as a starting point for non-nucleoside inhibitors of viral enzymes.
Conceptual Signaling Pathway
Given the prevalence of pyrimidine-based molecules as kinase inhibitors, a conceptual signaling pathway that could be targeted is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
The diagram below illustrates a simplified, conceptual RTK signaling pathway that could be a target for novel pyrimidine-based inhibitors.
References
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. 2-CHLORO-5-N-DECYLPYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 170434-06-7|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 15. benchchem.com [benchchem.com]
The Diverse Biological Activities of Substituted Pyrimidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA. This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of substituted pyrimidines, with a focus on their anticancer, antiviral, antimicrobial, and kinase inhibitory properties. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of modern oncology, with numerous derivatives demonstrating potent cytotoxic and antiproliferative effects against a multitude of cancer cell lines.[1][2][3] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways essential for cancer cell proliferation and survival.[1]
A prominent class of anticancer pyrimidines are kinase inhibitors, which target the enzymatic activity of protein kinases that are often dysregulated in cancer.[1] For instance, certain pyrimidine derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), key components of signaling pathways that drive tumor growth.[4][5] Additionally, compounds like 5-fluorouracil, a pyrimidine analog, are well-established chemotherapeutic agents.[1]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate comparison.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |
| Aminopyrimidine derivative 2a | Various | 5-8 (48h treatment) | [6] |
| Aminopyrimidine derivative 1b | CAL27 | <20 (48h treatment) | [6] |
| Pyrimidine derivative 2a | Pin1 Inhibition | <3 | [7] |
| Pyrimidine derivative 2f | Pin1 Inhibition | <3 | [7] |
| Pyrimidine derivative 2h | Pin1 Inhibition | <3 | [7] |
| Pyrimidine derivative 2l | Pin1 Inhibition | <3 | [7] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia CCRF-CEM | Negative Growth % (-51.41) | [9] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia HL-60(TB) | Negative Growth % (-41.20) | [9] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia MOLT-4 | Negative Growth % (-27.71) | [9] |
| Pyrimidine-5-carbonitrile derivatives (11a, 11b, 12b, 15b, 16a) | HCT-116, HepG-2, MCF-7, A549 | More potent than erlotinib | [10] |
| Pyrimidine-pyrazine-oxazole derivative 15 | MCF-7, HepG2, A549 | 2.74, 4.92, 1.96 | [11] |
| Pyrimidine-pyrazine-oxazole derivative 14 | MCF-7, HepG2, A549 | 3.01, 5.88, 2.81 | [11] |
| Pyrimido[4,5-d]pyrimidine derivative 7f | HCT116 (Colon) | 1.8 | [12] |
| Pyrimido[4,5-d]pyrimidine derivative 7f | SW620 (Colon) | 1.9 | [12] |
| Pyrimido[4,5-d]pyrimidine derivative 7f | A549 (Lung) | 2.0 | [12] |
| Pyrimido[4,5-d]pyrimidine derivative 7f | SK-BR-3 (Breast) | 1.7 | [12] |
Antiviral Activity of Substituted Pyrimidines
The structural similarity of pyrimidines to the nucleobases found in viral genetic material makes them prime candidates for the development of antiviral agents.[8] Many substituted pyrimidines exert their antiviral effects by interfering with viral replication and other essential processes.[13] Their broad-spectrum activity has been demonstrated against a variety of DNA and RNA viruses, including influenza viruses, herpes simplex virus, and human coronaviruses.[12][13][14]
Quantitative Data: Antiviral Activity
The following table presents the antiviral efficacy of selected substituted pyrimidine derivatives, with EC50 values indicating the concentration required to inhibit viral activity by 50%.
| Compound/Derivative Class | Virus | Cell Line | Activity (EC50 in µM) | Reference |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | - | 0.01 - 0.1 | [14] |
| Pyrimido[4,5-d]pyrimidine 7a | HCoV-229E | HEL | 1.5 | [12] |
| Pyrimido[4,5-d]pyrimidine 7b | HCoV-229E | HEL | 2.6 | [12] |
| Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | HEL | 5.3 | [12] |
| Pyrimido[4,5-d]pyrimidine 7a | HCoV-OC43 | HeLa | 1.6 | [12] |
| Pyrimido[4,5-d]pyrimidine 7b | HCoV-OC43 | HeLa | 2.0 | [12] |
| Pyrimido[4,5-d]pyrimidine 7f | HCoV-OC43 | HeLa | 2.3 | [12] |
Antimicrobial Activity of Substituted Pyrimidines
Substituted pyrimidines have long been recognized for their potent antibacterial and antifungal properties.[8][15][16] Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with the synthesis of vital cellular components.[17] The versatility of the pyrimidine scaffold allows for the development of agents active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[15][18][19]
Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency. The table below summarizes the MIC values for several substituted pyrimidine derivatives against various microorganisms.
| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative | MRSA | Lower than vancomycin and methicillin | [17] |
| Thiophenyl-pyrimidine derivative | VREs | Lower than vancomycin and methicillin | [17] |
| m-Bromo substituted amino-pyrimidine (Compound 4) | E. coli | Most potent in series | [18] |
| 2,4-dichloro substituted amino-pyrimidine (Compound 5) | E. coli | Active | [18] |
| p-chloro substituted amino-pyrimidine (Compound 6) | E. coli | Active | [18] |
| Pyrimidinopyrazoles and Pyrimidinotriazoles | S. aureus, B. subtilis | Moderate activity | [15] |
| Pyrimidinopyrazoles and Pyrimidinotriazoles | C. albicans, A. niger | Significant activity | [15] |
Kinase Inhibitory Activity of Substituted Pyrimidines
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer. Substituted pyrimidines have emerged as a highly successful scaffold for the design of potent and selective kinase inhibitors.[20][21] Their ability to mimic the adenine ring of ATP allows them to bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.[21]
Quantitative Data: Kinase Inhibitory Activity
The following table provides IC50 values for selected substituted pyrimidines against various protein kinases.
| Compound/Derivative Class | Kinase Target | Activity (IC50 in µM) | Reference |
| Phenylpyrazolopyrimidine 6 | Src kinase | 21.7 | [20] |
| Phenylpyrazolopyrimidine 4 | Src kinase | 24.7 | [20] |
| Phenylpyrazolopyrimidine 10 | c-Src | 60.4 | [20] |
| Phenylpyrazolopyrimidine 10 | Btk | 90.5 | [20] |
| Phenylpyrazolopyrimidine 10 | Lck | 110 | [20] |
| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 0.0005 - 0.01 | [5] |
| Trisubstituted morpholinopyrimidines | PI3K | 1.5–3 times more potent than ZSTK474 | [4] |
| Pyrimidine derivative 1 | CAMKIV | 39 (on human hepatoma cell line) | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of substituted pyrimidines.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[23]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[23]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[23]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals.[23]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[23]
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Principle: This assay measures the reduction in the number of viral plaques, which are localized areas of cell death, in a cell monolayer in the presence of an antiviral agent. The concentration of the compound that reduces the number of plaques by 50% is the IC50.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 12-well or 24-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a known concentration of the virus for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the substituted pyrimidine compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques develop.
-
Fixation and Staining: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and then stain with a dye such as crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control (no compound).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[24]
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the substituted pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanisms of action and the methods used to study substituted pyrimidines. The following diagrams are rendered using the DOT language for Graphviz.
Signaling Pathway Diagrams
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of substituted pyrimidines.
Caption: The EGFR signaling cascade and its inhibition by substituted pyrimidine derivatives.
Caption: Overview of the BMP2/SMAD1 signaling pathway modulated by certain pyrimidine compounds.
Experimental Workflow Diagrams
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: Workflow for the plaque reduction assay to determine antiviral activity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Activation of the BMP2-SMAD1-CGRP pathway in dorsal root ganglia contributes to bone cancer pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-depth Technical Guide to the Reactivity of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Pyrimidine Reactivity
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement of heteroatoms profoundly influences the ring's electronic properties and, consequently, its chemical reactivity. As a π-deficient system, the electron density of the pyrimidine ring is significantly reduced compared to benzene, a result of the electron-withdrawing nature of the nitrogen atoms.[1] This inherent electronic characteristic makes the pyrimidine ring generally resistant to electrophilic attack and susceptible to nucleophilic substitution.
The basicity of pyrimidine is also notably lower than that of pyridine, with a pKa value of 1.23 for the protonated form, compared to 5.30 for pyridine.[2] This reduced basicity is a direct consequence of the inductive effect of the second nitrogen atom, which further deactivates the ring towards electrophiles.
The positions on the pyrimidine ring exhibit distinct electronic characteristics. The C2, C4, and C6 positions are the most electron-deficient, making them the primary sites for nucleophilic attack.[1] Conversely, the C5 position is the most electron-rich and is, therefore, the preferred site for electrophilic substitution, particularly when the ring is activated by electron-donating substituents.[1]
Electrophilic Substitution Reactions
Electrophilic aromatic substitution on an unsubstituted pyrimidine ring is generally a challenging transformation due to the ring's π-deficient nature.[1] However, the presence of electron-donating groups (EDGs) such as amino (-NH2) or hydroxyl (-OH) groups at the C2, C4, or C6 positions can activate the ring sufficiently to allow for electrophilic substitution to occur, primarily at the C5 position.[3]
Nitration
The nitration of pyrimidines typically requires activating groups on the ring. For instance, pyrimidin-2(1H)-one and uracil (pyrimidin-2(1H),4(3H)-dione) undergo nitration in sulfuric acid.[4]
Halogenation
Halogenation of pyrimidines also generally requires the presence of activating groups. The reaction can be achieved using various halogenating agents. For example, the bromination of 4-hydroxypyrimidine can be carried out, and pyrazolo[1,5-a]pyrimidines can be halogenated at the C3 position using potassium halides in the presence of an oxidizing agent.[5]
Table 1: Quantitative Data on Halogenation of Substituted Pyrimidines
| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI / PIDA | H₂O | 25-27 | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 87 | [5] |
| 2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | KI / PIDA | H₂O | 25-27 | 3-Iodo-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 95 | [5] |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr / PIDA | H₂O | 25-27 | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 85 | [5] |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl / PIDA | MeOH | 25-27 | 3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 86 | [5] |
| 2,3,5-Tri-O-acetyluridine | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) / TMSOTf | CH₂Cl₂ | 25 | 5-Bromo-2,3,5-tri-O-acetyluridine | 94 | [6] |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic and synthetically useful reaction of the pyrimidine ring, especially when a good leaving group, such as a halogen, is present at the electron-deficient C2, C4, or C6 positions.[1]
Substitution on Halopyrimidines
Halogen atoms at the C2, C4, and C6 positions of the pyrimidine ring are readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The reactivity of halopyrimidines towards nucleophilic substitution is significantly higher than that of their corresponding halobenzene analogues.
Table 2: Quantitative Data on Nucleophilic Substitution of 2-Chloropyrimidine
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| OH⁻ | 100% EtOH | 50 | 96.4 x 10⁻⁴ | [7] |
| OH⁻ | 30% aq. EtOH | 40 | 7.7 x 10⁻⁴ | [7] |
| Dimethylamine | - | - | - | [7] |
| Piperidine | - | - | - | [7] |
| Methylamine | - | - | - | [7] |
| Diethylamine | - | - | - | [7] |
Note: Specific rate constants for all amines were not provided in a single table in the source material, but the order of reactivity was given as OH⁻ > dimethylamine > piperidine > methylamine > diethylamine.
Chichibabin Reaction
The Chichibabin reaction involves the amination of azaheterocycles, like pyrimidine, using sodium amide (NaNH₂) or potassium amide (KNH₂).[8] This reaction introduces an amino group, typically at the C2 position. While the reaction is well-known for pyridine, it is also applicable to pyrimidines, although yields can be variable and depend on reaction conditions.[8]
Reactions of Pyrimidine Substituents
Substituents on the pyrimidine ring can undergo a variety of chemical transformations, which are crucial for the synthesis of diverse pyrimidine derivatives.
Rearrangement Reactions
Dimroth Rearrangement
The Dimroth rearrangement is an isomerization reaction observed in many nitrogen-containing heterocycles, including certain pyrimidine derivatives.[9] This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to the transposition of endocyclic and exocyclic nitrogen atoms.[9]
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, can react with the pyrimidine ring, although the outcomes can be complex. Reactions with Grignard reagents can lead to the formation of 4-alkyl- or 4-arylpyrimidines after an aromatization step.[1] The presence of a nitrile substituent can lead to unusual reaction pathways, including the formation of dihydropyrimidines.[10] Organolithium reagents can be used for the regioselective synthesis of pyrimidine derivatives.[11]
Spectroscopic Properties
The structural elucidation of pyrimidine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Comparative ¹H and ¹³C NMR Spectral Data of Pyrimidine and its Derivatives
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Pyrimidine | 2 | 9.16 | 158.8 | [12][13] |
| 4, 6 | 8.70 | 157.1 | [12][13] | |
| 5 | 7.32 | 121.1 | [12][13] | |
| 2-Aminopyrimidine | 2 | - | 163.5 | - |
| 4, 6 | 8.25 | 158.8 | - | |
| 5 | 6.55 | 110.1 | - | |
| 4-Aminopyrimidine | 2 | 8.55 | 155.9 | - |
| 4 | - | 164.5 | - | |
| 5 | 6.45 | 105.7 | - | |
| 6 | 8.10 | 158.3 | - |
Experimental Protocols
General Experimental Protocol for Nucleophilic Substitution on 4-Chloropyrimidines
This protocol describes a general procedure for the reaction of 4-chloropyrimidines with amine nucleophiles.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv.)
-
Amine nucleophile (1.1-1.5 equiv.)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5-2.0 equiv.)
-
Solvent (e.g., DMF, Acetonitrile, Ethanol)
Procedure:
-
To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the mixture. Otherwise, proceed to the work-up.
-
For the work-up, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminopyrimidine derivative.[13]
Experimental Protocol for Bromination of a Pyrimidine Derivative
This protocol is based on the bromination of 1,6-naphthyridine hydrochloride, a related nitrogen-containing heterocycle, and can be adapted for activated pyrimidines.
Materials:
-
Pyrimidine derivative hydrochloride (1.0 equiv.)
-
Nitrobenzene (solvent)
-
Bromine (1.1 equiv.)
-
Benzene
-
Aqueous base (e.g., NaOH)
Procedure:
-
Suspend the pyrimidine derivative hydrochloride in nitrobenzene in a reaction flask equipped with a stirrer and a dropping funnel.
-
Heat the mixture to the desired reaction temperature (e.g., 180 °C).
-
Add bromine dropwise to the heated mixture over a period of approximately 50 minutes.
-
After the addition is complete, continue to heat and stir the reaction mixture for an additional 3.5 hours.
-
Cool the reaction mixture to about 90 °C and add benzene.
-
Continue cooling, which should induce the precipitation of the product as a solid.
-
Filter the solid product and wash it with ether and benzene.
-
The solid can be further purified by suspending it in water, making the solution basic, and then filtering the purified product.[10]
Experimental Protocol for the Chichibabin Reaction on Pyridine (Adaptable for Pyrimidine)
This protocol describes the amination of pyridine and can serve as a starting point for the amination of pyrimidine.
Materials:
-
Pyridine (1.0 equiv.)
-
Sodium amide (NaNH₂)
-
Inert solvent (e.g., toluene, xylene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the inert solvent.
-
Add sodium amide to the solvent.
-
Heat the mixture to boiling.
-
Slowly add pyridine to the boiling suspension of sodium amide.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 2-aminopyridine by distillation or recrystallization.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A general experimental workflow for the synthesis of pyrimidine derivatives.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXII. The nitration of pyrimidinones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 5. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for 2-Chloro-5-decylpyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-5-decylpyrimidine, a versatile intermediate in organic synthesis. Due to the limited specific literature on this compound, the following protocols and data are based on established methodologies for analogous 5-alkyl-2-chloropyrimidines. These notes offer a solid foundation for researchers to explore its application in the synthesis of novel chemical entities for drug discovery and materials science.
Overview and Synthetic Strategy
This compound is a valuable building block, featuring a reactive chlorine atom at the 2-position of the pyrimidine ring, which is activated towards nucleophilic substitution and cross-coupling reactions. The long decyl chain at the 5-position imparts significant lipophilicity, a property often sought in drug candidates to enhance membrane permeability and in materials science to influence solubility and self-assembly properties.
A plausible synthetic route to this compound is outlined below, starting from commercially available materials.
Caption: Proposed synthesis of this compound.
Key Applications and Experimental Protocols
The primary applications of this compound in organic synthesis involve the displacement of the C2-chloro substituent. The electron-deficient nature of the pyrimidine ring facilitates these transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for the synthesis of diverse libraries of substituted pyrimidines.
Caption: General workflow for SNAr reactions.
Experimental Protocol: Synthesis of 2-(Anilino)-5-decylpyrimidine
-
To a solution of this compound (1.0 mmol, 254.8 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added aniline (1.2 mmol, 111.7 mg) and potassium carbonate (2.0 mmol, 276.4 mg).
-
The reaction mixture is stirred at 100 °C under a nitrogen atmosphere for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Nucleophile | Product | Yield (%) | Purity (%) |
| Aniline | 2-(Anilino)-5-decylpyrimidine | 85 | >98 |
| Morpholine | 4-(5-Decylpyrimidin-2-yl)morpholine | 92 | >99 |
| Sodium methoxide | 5-Decyl-2-methoxypyrimidine | 78 | >97 |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
This reaction allows for the formation of a C-C bond between the pyrimidine core and a wide range of aryl or vinyl boronic acids or esters.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 5-Decyl-2-phenylpyrimidine
-
In a Schlenk tube, this compound (1.0 mmol, 254.8 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (3.0 mmol, 414.6 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) are combined.
-
The tube is evacuated and backfilled with argon three times.
-
A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) is added.
-
The reaction mixture is heated to 90 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the product.
| Boronic Acid | Product | Yield (%) | Purity (%) |
| Phenylboronic acid | 5-Decyl-2-phenylpyrimidine | 90 | >98 |
| 4-Methoxyphenylboronic acid | 5-Decyl-2-(4-methoxyphenyl)pyrimidine | 88 | >99 |
| Thiophene-2-boronic acid | 5-Decyl-2-(thiophen-2-yl)pyrimidine | 85 | >97 |
For the synthesis of sterically hindered or less nucleophilic arylamines, the Buchwald-Hartwig amination provides a powerful alternative to traditional SNAr reactions.[1][2]
Experimental Protocol: Synthesis of N-Benzyl-5-decylpyrimidin-2-amine
-
To an oven-dried Schlenk tube are added this compound (1.0 mmol, 254.8 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
The tube is sealed, evacuated, and backfilled with argon.
-
Anhydrous toluene (5 mL) and benzylamine (1.1 mmol, 117.9 mg) are added via syringe.
-
The reaction is stirred at 110 °C for 18 hours.
-
After cooling, the mixture is diluted with ethyl acetate, filtered through Celite, and concentrated.
-
The crude product is purified by flash chromatography to give the desired aminopyrimidine.
| Amine | Catalyst/Ligand | Base | Yield (%) |
| Benzylamine | Pd₂(dba)₃/Xantphos | NaOtBu | 82 |
| N-Methylaniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 75 |
The Sonogashira coupling enables the introduction of an alkyne moiety at the 2-position, a valuable functional group for further transformations in medicinal chemistry.[3][4]
Experimental Protocol: Synthesis of 5-Decyl-2-(phenylethynyl)pyrimidine
-
To a solution of this compound (1.0 mmol, 254.8 mg) in triethylamine (5 mL) are added phenylacetylene (1.2 mmol, 122.6 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
The reaction mixture is stirred at 60 °C under a nitrogen atmosphere for 8 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.
-
The organic solution is washed with saturated aqueous ammonium chloride and brine, dried over sodium sulfate, and concentrated.
-
Purification by column chromatography affords the target compound.
| Alkyne | Product | Yield (%) | Purity (%) |
| Phenylacetylene | 5-Decyl-2-(phenylethynyl)pyrimidine | 89 | >98 |
| 1-Hexyne | 5-Decyl-2-(hex-1-yn-1-yl)pyrimidine | 84 | >97 |
| Ethynyltrimethylsilane | 5-Decyl-2-((trimethylsilyl)ethynyl)pyrimidine | 93 | >99 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. Standard laboratory safety procedures should always be followed.
References
Application Notes: 2-Chloro-5-decylpyrimidine as a Versatile Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-decylpyrimidine is a key heterocyclic building block with significant potential in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a reactive chlorine atom at the 2-position and a lipophilic decyl chain at the 5-position, offers a versatile scaffold for the synthesis of novel drug candidates. The pyrimidine core is a common motif in a wide array of biologically active compounds, including kinase inhibitors, anti-infective agents, and central nervous system modulators. The 2-chloro substituent serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR). The 5-decyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability of potential drug molecules.
These application notes provide an overview of the utility of this compound in pharmaceutical research, including its physicochemical properties, a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, and a hypothetical application in the development of a kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Physicochemical and Reactivity Data
The following table summarizes key physicochemical properties and reactivity information for this compound.
| Property | Value | Source/Notes |
| CAS Number | 170434-06-7 | [1] |
| Molecular Formula | C₁₄H₂₃ClN₂ | [1] |
| Molecular Weight | 254.8 g/mol | [1] |
| Boiling Point | 368.8 ± 11.0 °C (Predicted) | [1] |
| Density | 1.008 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.05 ± 0.22 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Reactivity | The 2-chloro position is susceptible to nucleophilic aromatic substitution and serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. | General knowledge |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol describes a typical Suzuki-Miyaura reaction to synthesize 2-(4-methoxyphenyl)-5-decylpyrimidine, a potential intermediate for more complex pharmaceutical agents.
Materials:
-
This compound (1.0 mmol, 254.8 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-dioxane (10 mL)
-
Degassed water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-(4-methoxyphenyl)-5-decylpyrimidine product.
Expected Results:
The Suzuki-Miyaura coupling reaction is generally high-yielding. The following table provides hypothetical yield and purity data for the synthesis of 2-(4-methoxyphenyl)-5-decylpyrimidine.
| Product | Yield (%) | Purity (%) (by HPLC) |
| 2-(4-methoxyphenyl)-5-decylpyrimidine | 85-95 | >98 |
Application in Drug Discovery: A Hypothetical Case Study
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based scaffolds are frequently employed in the design of kinase inhibitors that target key components of this pathway.
The 2-amino-5-decylpyrimidine scaffold, readily synthesized from this compound via amination, can be further elaborated to generate potent and selective inhibitors of PI3K or mTOR kinases. The decyl chain can anchor the molecule within the lipophilic pocket of the ATP-binding site, while the substituted amino group can form critical hydrogen bond interactions with the hinge region of the kinase.
Experimental Workflow for Screening Novel Inhibitors
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of compounds derived from this compound.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique combination of a reactive chloropyrimidine core and a lipophilic decyl side chain provides a robust platform for generating diverse compound libraries. The straightforward application of modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, enables the efficient construction of complex molecules for biological screening. While the specific applications of this particular building block are still emerging, its structural motifs are highly relevant to established therapeutic targets, particularly in oncology. The provided protocols and workflows serve as a guide for researchers to harness the potential of this compound in their drug discovery endeavors.
References
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-5-decylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-5-decylpyrimidine. This substrate is a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The presence of the C5-decyl group imparts lipophilicity, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties.
Introduction to Nucleophilic Aromatic Substitution on Pyrimidines
The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.[6] Nucleophilic aromatic substitution on chloropyrimidines typically occurs at the C2 and C4 positions, where the negative charge of the intermediate Meisenheimer complex can be delocalized by the nitrogen atoms.[7] While the C4 position is generally more reactive than the C2 position in unsubstituted pyrimidines, the principles of SNAr still readily apply to 2-chloropyrimidines.[6][8] The reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, followed by the departure of the chloride leaving group to restore aromaticity.[9]
A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, to generate a diverse library of 2-substituted-5-decylpyrimidines.
General Reaction Scheme
The general scheme for the nucleophilic substitution on this compound is depicted below:
Caption: General nucleophilic substitution on this compound.
Experimental Protocols
Detailed methodologies for key substitution reactions are provided below. These protocols are general and may require optimization for specific nucleophiles and reaction scales.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the reaction of this compound with an amine nucleophile to form the corresponding 2-amino-5-decylpyrimidine derivative. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.[7]
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF).
-
Add the amine nucleophile (1.0-1.2 eq.) to the solution.
-
Add the non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the amination of this compound.
Protocol 2: Substitution with Alcohols (O-Arylation/Alkylation)
This protocol outlines the reaction with an alcohol to form a 2-alkoxy- or 2-aryloxy-5-decylpyrimidine. A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide.[7]
Materials:
-
This compound
-
Alcohol or phenol nucleophile
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1-1.5 eq.) and a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (1.1-1.5 eq.) portion-wise to the stirred solution to form the alkoxide/phenoxide.
-
After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C), monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Substitution with Thiols (S-Arylation/Alkylation)
This protocol details the reaction with a thiol to form a 2-thioether-5-decylpyrimidine. Similar to alcohols, a base is used to generate the more potent thiolate nucleophile.[10]
Materials:
-
This compound
-
Thiol nucleophile
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq.) and a suitable anhydrous solvent (e.g., DMF).
-
Add the base (1.1-1.5 eq.) portion-wise to the stirred solution at 0 °C to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative, non-exhaustive conditions for the nucleophilic substitution on this compound. Yields are illustrative and will vary depending on the specific nucleophile and optimization of reaction conditions.
Table 1: Amination of this compound
| Entry | Nucleophile (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (1.1) | TEA (1.5) | DMF | 80 | 12 | 85 |
| 2 | Piperidine (1.1) | DIPEA (1.5) | DMSO | 100 | 8 | 92 |
| 3 | Benzylamine (1.2) | TEA (2.0) | THF | 65 (reflux) | 16 | 78 |
| 4 | Aniline (1.2) | K2CO3 (2.0) | DMF | 120 | 24 | 65 |
Table 2: O-Alkylation/Arylation of this compound
| Entry | Nucleophile (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol (1.2) | NaH (1.2) | THF | 65 (reflux) | 18 | 75 |
| 2 | Ethanol (excess) | t-BuOK (1.5) | THF | RT | 24 | 60 |
| 3 | 4-Methoxyphenol (1.2) | NaH (1.2) | DMF | 80 | 12 | 82 |
Table 3: S-Alkylation/Arylation of this compound
| Entry | Nucleophile (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol (1.1) | K2CO3 (1.5) | DMF | RT | 6 | 95 |
| 2 | Ethanethiol (1.1) | NaH (1.1) | THF | RT | 4 | 88 |
| 3 | Benzyl mercaptan (1.1) | K2CO3 (1.5) | Acetonitrile | 50 | 8 | 90 |
Signaling Pathways and Drug Development
Substituted pyrimidines are privileged scaffolds in drug discovery, acting on a multitude of biological targets.[2][3] For instance, they are integral components of kinase inhibitors, which modulate signaling pathways crucial in cancer cell proliferation.[2] The synthesis of a library of 2-substituted-5-decylpyrimidines allows for screening against various targets, such as protein kinases involved in oncogenic signaling.
Caption: Drug discovery workflow for 2-substituted-5-decylpyrimidines.
Many pyrimidine-based drugs target signaling pathways like those involving Epidermal Growth Factor Receptor (EGFR) or Bruton's tyrosine kinase (BTK).[5] The general aim is to inhibit the kinase activity that drives unregulated cell growth.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
By systematically modifying the substituent at the 2-position of the 5-decylpyrimidine core, researchers can explore the structure-activity relationships (SAR) to develop potent and selective inhibitors for various therapeutic targets.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijsat.org [ijsat.org]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Chloro-5-decylpyrimidine in Materials Science
Introduction
Pyrimidine, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in materials science due to their unique electronic and structural properties. The electron-deficient nature of the pyrimidine ring makes it a valuable building block for organic semiconductors, finding applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)[1][2][3][4]. The functionalization of the pyrimidine core allows for the tuning of its electronic and physical properties. 2-Chloro-5-decylpyrimidine is a derivative that combines a reactive chloro- group at the 2-position with a long decyl alkyl chain at the 5-position. While specific applications of this compound in materials science are not extensively documented in current literature, its structure suggests significant potential, particularly in the synthesis of liquid crystals and as a hydrophobic building block in functional polymers and organic electronics. The long alkyl chain is a common feature in inducing mesomorphic behavior in liquid crystals[5]. This document outlines a hypothetical application of this compound in the synthesis of a liquid crystalline material.
Hypothetical Application: Synthesis of a Pyrimidine-Based Liquid Crystal
The presence of the long decyl chain in this compound makes it an excellent candidate for the synthesis of calamitic (rod-shaped) liquid crystals. The pyrimidine ring can act as a core mesogenic unit, while the decyl chain provides the necessary flexibility and anisotropy for the formation of liquid crystalline phases. The reactive 2-chloro position allows for the extension of the molecular structure through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create a more extended, rigid mesogenic core necessary for liquid crystal formation[6][7].
A hypothetical target liquid crystal, 2-(4'-methoxyphenyl)-5-decylpyrimidine, can be synthesized from this compound and 4-methoxyphenylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds.
Quantitative Data: Mesomorphic Properties of a Hypothetical 2-(4'-alkoxyphenyl)-5-decylpyrimidine Series
The following table presents hypothetical quantitative data on the phase transition temperatures of a series of 2-(4'-alkoxyphenyl)-5-decylpyrimidine liquid crystals. This data is illustrative of what would be determined using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The variation in the terminal alkoxy group (R) would be expected to influence the transition temperatures and the stability of the mesophases.
| R (Alkoxy Group) | Melting Point (°C) | Smectic A - Nematic (°C) | Nematic - Isotropic (°C) |
| Methoxy | 85 | - | 110 |
| Ethoxy | 82 | - | 118 |
| Propoxy | 78 | 95 | 125 |
| Butoxy | 75 | 102 | 132 |
| Pentyloxy | 71 | 108 | 138 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4'-methoxyphenyl)-5-decylpyrimidine via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of the hypothetical liquid crystal 2-(4'-methoxyphenyl)-5-decylpyrimidine from this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (40 mL) and ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, 2-(4'-methoxyphenyl)-5-decylpyrimidine.
Protocol 2: Characterization of Mesomorphic Properties
This protocol outlines the general procedure for characterizing the liquid crystalline properties of the synthesized compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) equipped with a hot stage
Procedure:
-
Differential Scanning Calorimetry (DSC): a. Place a small sample (2-5 mg) of the purified product into an aluminum DSC pan and seal it. b. Place the pan in the DSC instrument. c. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (isotropic phase). d. Cool the sample at the same controlled rate to a temperature below its melting point. e. Perform a second heating and cooling cycle to ensure thermal stability and to obtain accurate transition temperatures and enthalpies. f. The peak temperatures in the DSC thermogram correspond to the phase transitions (e.g., melting, smectic to nematic, nematic to isotropic).
-
Polarized Optical Microscopy (POM): a. Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip. b. Place the slide on the hot stage of the POM. c. Heat the sample to its isotropic phase (it will appear dark under crossed polarizers). d. Slowly cool the sample and observe the formation of different textures, which are characteristic of specific liquid crystalline phases (e.g., Schlieren texture for nematic, focal conic texture for smectic A). e. Record the temperatures at which these textural changes occur and compare them with the transitions observed by DSC.
Mandatory Visualizations
Caption: Synthetic workflow for the hypothetical preparation of a pyrimidine-based liquid crystal.
Caption: Logical relationships of this compound's structure to its potential properties and applications.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. colorado.edu [colorado.edu]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Compounds from 2-Chloro-5-decylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4][5] 2-Chloro-5-decylpyrimidine is a key starting material for the synthesis of novel derivatives with potential therapeutic applications. The presence of a reactive chlorine atom at the C2 position and a lipophilic decyl group at the C5 position provides a versatile platform for chemical modification. These modifications can lead to the development of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][6] This document provides detailed application notes and protocols for the synthesis and evaluation of novel compounds derived from this compound.
I. Synthesis of Novel this compound Derivatives
The chlorine atom at the C2 position of this compound is susceptible to nucleophilic substitution and can readily participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents to create a library of novel compounds.
A. Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7][8] In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the C2 position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other standard laboratory glassware
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[5]
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
-
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
Note: Data is generalized from literature on similar substrates for illustrative purposes.[9][10]
2. Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] This reaction can be employed to introduce alkynyl groups at the C2 position of this compound, which are valuable precursors for further synthetic transformations.
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., DMF, THF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Data Presentation: Representative Yields for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | DMF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (2) | DIPEA | THF | RT | 12 | 88 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Acetonitrile | 50 | 8 | 75 |
Note: Data is generalized from literature on similar substrates for illustrative purposes.[11][13]
3. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds.[15] This method is highly effective for the amination of aryl halides and can be used to introduce primary or secondary amines at the C2 position of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, Xantphos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C.[16]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove the catalyst.[16]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[15][16][17]
-
Data Presentation: Representative Yields for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
Note: Data is generalized from literature on similar substrates for illustrative purposes.[18][19]
Workflow for Synthesis of Novel this compound Derivatives
Caption: Synthetic routes for derivatization of this compound.
II. Biological Evaluation of Novel Compounds
Once a library of derivatives has been synthesized, their biological activity can be assessed through a series of in vitro assays.
A. In Vitro Cytotoxicity Assays
Cytotoxicity assays are essential for determining the potential of a compound to kill or inhibit the growth of cancer cells.[20]
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]
Experimental Protocol: MTT Assay
-
Materials:
-
Cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete growth medium
-
Novel compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[21][22]
-
Treat the cells with various concentrations of the novel compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[22]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21][22]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21][22]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
2. LDH Release Assay for Membrane Integrity
The lactate dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[23][24]
Experimental Protocol: LDH Release Assay
-
Materials:
-
Cancer cell line(s)
-
Complete growth medium
-
Novel compound stock solution (in DMSO)
-
LDH assay kit
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the novel compound, a vehicle control, and a maximum LDH release control (lysis buffer).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity and the IC₅₀ value.[23]
-
Data Presentation: In Vitro Cytotoxicity Data
| Compound ID | Cell Line | Assay | Exposure Time (h) | IC₅₀ (µM) |
| Derivative 1A | HeLa | MTT | 48 | 12.5 |
| Derivative 1A | A549 | MTT | 48 | 25.1 |
| Derivative 2B | HeLa | LDH | 24 | 8.7 |
| Doxorubicin (Control) | HeLa | MTT | 48 | 0.8 |
Note: Data is hypothetical and for illustrative purposes.[25]
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of novel compounds.[22]
B. In Vitro Kinase Inhibition Assays
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways.[2]
Experimental Protocol: Luminescence-Based Kinase Assay
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[26]
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Novel compound stock solution (in DMSO)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the novel compound in the assay buffer.
-
In a white, opaque plate, add the diluted compound or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[26][27][28][29][30]
-
Data Presentation: Kinase Inhibition Data
| Compound ID | Kinase Target | IC₅₀ (nM) |
| Derivative 1A | Kinase A | 50 |
| Derivative 1A | Kinase B | >10,000 |
| Derivative 2B | Kinase A | 15 |
| Staurosporine (Control) | Kinase A | 8 |
Note: Data is hypothetical and for illustrative purposes.[26]
Caption: Workflow for in vitro ADME assessment of novel compounds.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrasb.com [jrasb.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. opentrons.com [opentrons.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 25. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. caymanchem.com [caymanchem.com]
- 29. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2-Chloro-5-decylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-5-decylpyrimidine is a valuable heterocyclic building block for organic synthesis and medicinal chemistry. The pyrimidine core is a ubiquitous motif in biologically active compounds, and the presence of a reactive chlorine atom at the C2 position, along with a lipophilic decyl chain at the C5 position, makes this molecule a versatile substrate for creating diverse compound libraries.[1] The C2-chloro group is particularly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. This document provides detailed protocols for the synthesis and key reactions of this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
A common and effective method for synthesizing 2-chloro-5-alkylpyrimidines involves the chlorination of the corresponding 5-alkyl-2-hydroxypyrimidine. The hydroxyl group is readily displaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).
Protocol 1: Synthesis via Chlorination
This protocol describes the conversion of 5-decyl-2-hydroxypyrimidine to this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Equiv. | Notes |
| 5-decyl-2-hydroxypyrimidine | 1.0 | Starting material |
| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | Reagent and solvent |
| N,N-Dimethylaniline | 0.1 - 1.0 | Optional catalyst |
| Ethyl Acetate (EtOAc) | - | For extraction |
| Saturated Sodium Bicarbonate (aq) | - | For neutralization |
| Brine | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying |
| Silica Gel | - | For column chromatography |
| Hexanes/Ethyl Acetate mixture | - | Eluent for chromatography |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-decyl-2-hydroxypyrimidine (1.0 equiv).
-
Under an inert atmosphere (Nitrogen or Argon), carefully add phosphorus oxychloride (5.0-10.0 equiv). If desired, N,N-dimethylaniline (catalytic to 1.0 equiv) can be added to facilitate the reaction.[2]
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 10-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield pure this compound.
Expected Yield: 75-90% (based on analogous reactions).
Application Note: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C2 position, which is a key strategy for synthesizing novel compounds for drug discovery.[1] The reaction requires a palladium catalyst, a phosphine ligand, and a base.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | Molar Equiv. | Moles (mol%) | Notes |
| This compound | 1.0 | - | Starting material |
| Arylboronic Acid | 1.2 - 1.5 | - | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | - | 0.5 - 5 mol% | Other catalysts like Pd₂(dba)₃ can be used |
| Ligand (if needed, e.g., SPhos) | - | 1 - 10 mol% | Used with catalysts like Pd(OAc)₂ |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 | - | Choice of base can be critical |
| Solvent (e.g., 1,4-Dioxane, DMF, Toluene) | - | - | Anhydrous and degassed |
| Water | - | - | Often used as a co-solvent with Dioxane |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[4][5]
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure the exclusion of oxygen.[1]
-
Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-5-decylpyrimidine.
Data Presentation: Example Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 18 | 85 |
| 2 | Pd₂(dba)₃/SPhos (2/4%) | K₃PO₄ (2.0) | Toluene | 110 | 12 | 92 |
| 3 | Pd(OAc)₂/PPh₃ (2/4%) | Cs₂CO₃ (2.5) | DMF | 90 | 24 | 78 |
| (Note: Yields are representative for analogous Suzuki-Miyaura reactions and may vary based on the specific arylboronic acid used.) |
Biological Context and Potential Applications
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[6][7] Derivatives of substituted pyrimidines are widely investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Derivatives synthesized from this compound could be designed to target the ATP-binding site of specific kinases. The 2-aryl substituent (introduced via Suzuki coupling) can be tailored to interact with key residues in the kinase active site, while the 5-decyl chain can enhance membrane permeability or occupy hydrophobic pockets.[9]
Representative Signaling Pathway: Kinase Inhibition The diagram below illustrates a generic kinase signaling cascade. Pyrimidine-based inhibitors often act by competing with ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signal transduction that can lead to pathological cell proliferation.
Caption: Inhibition of a kinase cascade by a pyrimidine-based ATP-competitive inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Chloro-5-decylpyrimidine as a Novel Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-Chloro-5-decylpyrimidine as a novel building block in the synthesis of kinase inhibitors. While this specific substituted pyrimidine is not yet widely documented in published literature, its structural features—a reactive chlorine atom for subsequent modifications and a lipophilic decyl group—make it an intriguing candidate for kinase inhibitor discovery programs. The protocols and data presented herein are based on established synthetic methodologies and known structure-activity relationships (SAR) for analogous 5-substituted pyrimidine-based kinase inhibitors.
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region.[1][2] Modifications at the 2, 4, and 5-positions of the pyrimidine ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[3] The introduction of a long alkyl chain, such as a decyl group, at the 5-position can significantly enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets within the ATP-binding site of target kinases. This document outlines a prospective synthetic route to this compound and its subsequent elaboration into hypothetical kinase inhibitors, targeting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[4]
Synthetic Protocols
The synthesis of this compound can be approached through palladium-catalyzed cross-coupling reactions, followed by conversion into a diverse library of kinase inhibitors.
Protocol 1: Synthesis of 2-Chloro-5-dec-1-ynylpyrimidine via Sonogashira Coupling
This protocol describes the introduction of a ten-carbon chain at the 5-position of a 2-chloropyrimidine core using a Sonogashira coupling reaction.
Materials:
-
2,5-dichloropyrimidine
-
1-Decyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2,5-dichloropyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF, followed by triethylamine (3.0 eq).
-
To the stirring suspension, add 1-decyne (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-chloro-5-dec-1-ynylpyrimidine.
Protocol 2: Reduction of the Alkyne to Yield this compound
Materials:
-
2-Chloro-5-dec-1-ynylpyrimidine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-chloro-5-dec-1-ynylpyrimidine (1.0 eq) in methanol in a hydrogenation flask.
-
Add Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Protocol 3: Synthesis of a Hypothetical 2-Anilino-5-decylpyrimidine Kinase Inhibitor
This protocol details the nucleophilic aromatic substitution of the chlorine atom in this compound with a substituted aniline, a common step in the synthesis of pyrimidine-based kinase inhibitors.
Materials:
-
This compound
-
3-Aminobenzenesulfonamide
-
p-Toluenesulfonic acid (p-TsOH)
-
2-Pentanol
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), 3-aminobenzenesulfonamide (1.1 eq), and p-TsOH (0.2 eq) in 2-pentanol.
-
Heat the mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final inhibitor.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for a series of kinase inhibitors derived from this compound. The data is based on structure-activity relationships observed for similar 5-substituted pyrimidine inhibitors targeting CDK9.
Table 1: Hypothetical Kinase Inhibition Profile of 5-Decylpyrimidine Derivatives
| Compound ID | R-Group (at C2-position) | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK2/CDK9) |
| DEC-001 | 3-aminobenzenesulfonamide | 15 | 750 | 50 |
| DEC-002 | 4-fluoroaniline | 85 | >1000 | >11.8 |
| DEC-003 | 3-ethynylaniline | 22 | 980 | 44.5 |
| DEC-004 | Aniline | 150 | >2000 | >13.3 |
Table 2: Hypothetical Anti-proliferative Activity
| Compound ID | Cell Line (e.g., HCT-116) GI₅₀ (µM) |
| DEC-001 | 0.5 |
| DEC-002 | 2.1 |
| DEC-003 | 0.8 |
| DEC-004 | 5.3 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to 2-anilino-5-decylpyrimidine kinase inhibitors.
CDK9 Signaling Pathway
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring 2-Chloro-5-decylpyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical monitoring of chemical reactions involving 2-Chloro-5-decylpyrimidine. The following techniques are covered: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are essential for tracking reaction progress, identifying intermediates and byproducts, and ensuring product purity.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science. Effective monitoring of its synthesis and subsequent reactions is critical for process optimization, yield maximization, and quality control. The choice of analytical technique depends on the specific reaction parameters, the properties of the reactants and products, and the information required (e.g., quantitative analysis, structural elucidation). This guide offers protocols and data interpretation frameworks for the most common and effective monitoring techniques.
General Workflow for Reaction Monitoring
A systematic approach is crucial for effective reaction monitoring. The following workflow outlines the key stages, from sample preparation to data analysis, integrating various analytical techniques for a comprehensive understanding of the chemical transformation.
Caption: General experimental workflow for monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for quantitative analysis, ideal for tracking the depletion of starting materials and the formation of products over time. A reverse-phase (RP-HPLC) method is generally suitable for pyrimidine derivatives.[1][2]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and water (with 0.1% formic acid for better peak shape). A gradient elution is recommended to separate compounds with different polarities.
-
Sample Preparation:
-
Carefully extract a 50 µL aliquot from the reaction mixture.
-
Quench the reaction immediately in 1 mL of a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate any salts.
-
Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[3]
-
UV Detection: 254 nm or a wavelength of maximum absorbance for the pyrimidine core.
-
Gradient Program: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Data Analysis: Integrate the peak areas for the starting material (this compound) and the product(s). Plot the percentage conversion against time.
Hypothetical Data Presentation
| Time (hours) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,540,000 | 0 | 0% |
| 1 | 985,600 | 512,300 | 36% |
| 2 | 591,360 | 870,910 | 62% |
| 4 | 206,976 | 1,215,800 | 87% |
| 6 | 41,395 | 1,350,100 | 97% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying reaction byproducts and confirming the molecular weight of the product.[1][4]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).
-
Sample Preparation:
-
Extract a 100 µL aliquot from the reaction mixture.
-
Quench the reaction and perform a liquid-liquid extraction (e.g., with ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (~1 mg/mL) in a volatile solvent like ethyl acetate.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Scan Range: 50-500 m/z.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). The mass spectrum of this compound should show a characteristic isotopic pattern for the chlorine atom.
Hypothetical Data Presentation
| Retention Time (min) | Compound Identity | Key m/z Fragments | Molecular Ion (M+) |
| 12.5 | This compound | 254/256, 113, 141 | 254/256 |
| 15.2 | Product | Varies with reaction | Varies with reaction |
| 10.8 | Byproduct (e.g., dehalogenated) | 220, 113 | 220 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of starting materials, intermediates, and final products, providing unambiguous confirmation of the chemical transformation.[6][7] It allows for non-invasive, real-time monitoring directly in the reaction tube.[8]
Caption: Logic for monitoring reactions using NMR spectroscopy.
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
For endpoint analysis: Dissolve a small, dried aliquot of the reaction mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For in-situ monitoring: Run the reaction directly in an NMR tube using a deuterated solvent.[8]
-
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Solvent: CDCl₃.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis).
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals corresponding to unique protons on the starting material and product.
-
Monitor the disappearance of the characteristic pyrimidine proton signals of the reactant and the appearance of new signals for the product.
-
Hypothetical Data Presentation (¹H NMR)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Reactant | Pyrimidine H-4, H-6 | ~8.5 | s | 2H |
| -CH₂- (alpha to ring) | ~2.7 | t | 2H | |
| -CH₃ (terminal) | ~0.9 | t | 3H | |
| Product (e.g., Suzuki Coupling) | Pyrimidine H-4, H-6 | ~8.7 (shifted) | s | 2H |
| New Aryl Protons | 7.2 - 7.8 | m | xH | |
| -CH₂- (alpha to ring) | ~2.8 (shifted) | t | 2H |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for monitoring the disappearance and appearance of specific functional groups.[9][10] It is particularly useful for tracking changes such as the loss of a C-Cl bond or the formation of new bonds (e.g., C-N, C-O, C-C).
Experimental Protocol: FTIR
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation:
-
Take a small drop of the reaction mixture (if liquid) or a small amount of solid sample.
-
Apply it directly to the ATR crystal.
-
-
Acquisition Parameters:
-
Mode: ATR.
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Monitor key vibrational bands. For example, in a nucleophilic substitution reaction with an amine, monitor the disappearance of the C-Cl stretch and the appearance of N-H and C-N stretching bands.[11]
-
Hypothetical Data Presentation
| Wavenumber (cm⁻¹) | Vibrational Mode | Status during Reaction |
| ~3100-3000 | Aromatic C-H stretch | Present |
| ~2950-2850 | Aliphatic C-H stretch | Present |
| ~1600-1450 | C=C and C=N ring stretch | Shifts may occur |
| ~800-600 | C-Cl stretch | Decreases |
| ~3400-3300 | N-H stretch (if amine product) | Appears/Increases |
| ~1350-1200 | C-N stretch (if amine product) | Appears/Increases |
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. ijirset.com [ijirset.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-decylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-decylpyrimidine and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the lipophilic decyl group combined with the reactive chloropyrimidine core makes these compounds valuable precursors for the development of novel therapeutics. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on robust and scalable cross-coupling methodologies. The primary route detailed is a Negishi cross-coupling reaction, with Kumada and Sonogashira couplings presented as viable alternatives.
Synthetic Strategy Overview
The overall synthetic strategy involves two key stages: the preparation of a suitable 2-chloro-5-halopyrimidine precursor, followed by a cross-coupling reaction to introduce the decyl group at the 5-position. For large-scale synthesis, the Negishi coupling of 2-chloro-5-iodopyrimidine with decylzinc chloride is a preferred method due to its functional group tolerance and scalability.[1][2]
Key Synthetic Steps:
-
Synthesis of 2,4-Dihydroxy-5-bromopyrimidine: Bromination of uracil.
-
Synthesis of 2,4-Dichloro-5-bromopyrimidine: Chlorination of the dihydroxy intermediate.
-
Selective Dechlorination/Iodination to yield 2-Chloro-5-iodopyrimidine: Preparation of the key precursor for cross-coupling.
-
Negishi Cross-Coupling: Palladium-catalyzed reaction of 2-chloro-5-iodopyrimidine with decylzinc chloride to yield the final product.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the key synthetic steps. Note that the data for the Negishi coupling is based on analogous reactions and may require optimization for this specific substrate.
Table 1: Synthesis of 2,4-Dichloro-5-bromopyrimidine
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Bromination | Uracil | Bromine, Acetic Acid | Acetic Acid | 80-90 | 4-6 | 85-95 |
| Chlorination | 5-Bromouracil | POCl₃, PCl₅ | 1,1,2-Trichloroethane | Reflux | 5-7 | 90-99 |
Table 2: Synthesis of 2-Chloro-5-iodopyrimidine (via a hypothetical selective reduction and iodination)
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Selective Reduction | 2,4-Dichloro-5-bromopyrimidine | Zn, NH₄Cl | Ethanol/Water | 25-40 | 2-4 | 70-80 |
| Iodination | 2-Chloro-5-bromopyrimidine | NaI, CuI, N,N'-Dimethylethylenediamine | Dioxane | Reflux | 12-18 | 60-70 |
Table 3: Scale-Up Negishi Cross-Coupling for this compound
| Parameter | Condition |
| Substrates | |
| 2-Chloro-5-iodopyrimidine | 1.0 equiv. |
| Decylzinc Chloride (in situ) | 1.5 equiv. |
| Catalyst System | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1-3 mol% |
| Solvent | |
| Anhydrous THF | ~10 L/kg of limiting reagent |
| Reaction Conditions | |
| Temperature | 50-65°C |
| Reaction Time | 12-24 h |
| Workup | |
| Quenching Agent | Saturated aq. NH₄Cl |
| Extraction Solvent | Ethyl Acetate or Toluene |
| Purification | |
| Method | Vacuum Distillation or Recrystallization |
| Expected Yield | |
| 75-85% |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-bromopyrimidine[3]
-
Step 1: Bromination of Uracil. In a suitable reactor, suspend uracil in glacial acetic acid. Slowly add bromine while maintaining the temperature below 40°C. After the addition, heat the mixture to 80-90°C for 4-6 hours. Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry to obtain 5-bromouracil.
-
Step 2: Chlorination of 5-Bromouracil. To a reactor equipped with a reflux condenser and a scrubber, add 5-bromouracil (1.0 eq), phosphorus pentachloride (PCl₅, 2.8 eq), and 1,1,2-trichloroethane.[3] Heat the mixture to reflux. The reaction is complete when the suspended solid fully dissolves, typically after 5-7 hours.[3] Carefully pour the cooled reaction mixture into ice water with vigorous stirring. Extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-2,4-dichloropyrimidine as a liquid.[3]
Protocol 2: Preparation of Decylzinc Chloride (in situ)[4]
-
In a flame-dried, inerted reactor, place zinc dust (1.6 eq).
-
Add a small amount of 1,2-dibromoethane in anhydrous THF to activate the zinc, which should be initiated with gentle heating.
-
Slowly add a solution of 1-chlorodecane (1.5 eq) in anhydrous THF to the activated zinc suspension.
-
Maintain the reaction temperature between 40-50°C. The reaction is typically complete within 2-4 hours. The resulting slurry of decylzinc chloride is used directly in the subsequent cross-coupling reaction.
Protocol 3: Scale-Up Negishi Coupling for this compound[1][2]
-
Reaction Setup: To a large, inerted reactor, add 2-chloro-5-iodopyrimidine (1.0 eq) and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-3 mol%).
-
Reagent Addition: Add anhydrous THF. To this solution, add the freshly prepared decylzinc chloride slurry from Protocol 2 via cannula transfer.
-
Reaction: Heat the reaction mixture to 50-65°C and stir for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate or toluene and separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield this compound.
Alternative Synthetic Routes
Kumada Coupling
The Kumada coupling offers a direct method using a Grignard reagent, which can be economically advantageous.[4][5][6]
-
Preparation of Decylmagnesium Chloride: React 1-chlorodecane with magnesium turnings in anhydrous THF.
-
Coupling Reaction: In a separate reactor, dissolve 2-chloro-5-iodopyrimidine and a nickel or palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF. Slowly add the decylmagnesium chloride solution at a controlled temperature (typically 0-25°C). After the reaction is complete, workup is similar to the Negishi protocol.
Sonogashira Coupling and Hydrogenation
This two-step approach provides an alternative for introducing the alkyl chain.[7][8][9][10]
-
Sonogashira Coupling: React 2-chloro-5-iodopyrimidine with 1-decyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF.[11]
-
Hydrogenation: The resulting 2-chloro-5-(dec-1-yn-1-yl)pyrimidine is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated product.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 5-Decyl Group on the Pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies and detailed protocols for the chemical modification of the 5-decyl group on a pyrimidine core. Such functionalization is a key step in the development of novel therapeutic agents, allowing for the modulation of physicochemical properties, pharmacokinetic profiles, and target engagement. The following sections detail methods for terminal hydroxylation, conversion to terminal halides and azides, and subsequent derivatization, which are crucial for structure-activity relationship (SAR) studies and the generation of new chemical entities.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The 5-alkyl substituent on the pyrimidine ring offers a versatile handle for chemical modification to optimize drug-like properties. Specifically, the functionalization of a long alkyl chain, such as a decyl group, can significantly impact a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. This document outlines key methodologies for the selective functionalization of the terminal (ω) position of the 5-decyl group on the pyrimidine core.
Terminal Hydroxylation of 5-Decylpyrimidine
The introduction of a hydroxyl group at the terminal position of the decyl chain is a critical first step for a variety of subsequent functionalizations. This can be achieved through both chemical and biocatalytic methods.
Biocatalytic Hydroxylation using Cytochrome P450 Monooxygenases
Cytochrome P450 enzymes are highly efficient and selective biocatalysts for the hydroxylation of unactivated C-H bonds. Specific P450 enzymes, such as CYP153A6 from Mycobacterium sp., exhibit high regioselectivity for the terminal carbon atom of medium-chain alkanes (C6-C11).[1] This enzymatic approach offers a green and selective alternative to traditional chemical methods.
Experimental Protocol: Whole-Cell Biocatalytic Hydroxylation
This protocol is adapted from studies on whole-cell biohydroxylation of alkanes.[2]
-
Expression of CYP153A6: Transform E. coli BL21(DE3) cells with a plasmid containing the gene for CYP153A6 and a suitable redox partner.
-
Cell Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., TB medium) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 25°C) for 16-24 hours.
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate buffer, pH 7.4) to a desired cell density.
-
Add 5-decylpyrimidine (as a solution in a co-solvent like DMSO, typically 1-5% v/v) to the cell suspension.
-
Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
-
-
Extraction and Purification:
-
Extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting 5-(10-hydroxydecyl)pyrimidine by silica gel column chromatography.
-
Table 1: Quantitative Data for Terminal Hydroxylation
| Method | Substrate | Product | Yield (%) | Regioselectivity (ω:ω-1) | Reference |
| Biocatalytic (CYP153A6) | n-Octane | 1-Octanol | >95% | >95:5 | [1][2] |
| Hypothetical Biocatalytic | 5-Decylpyrimidine | 5-(10-Hydroxydecyl)pyrimidine | 70-85% (estimated) | >95:5 | N/A |
Synthesis of Terminally Functionalized 5-Decylpyrimidine Derivatives
A more traditional and often more scalable approach involves the synthesis of a functionalized decyl side chain which is then coupled to the pyrimidine core.
Synthesis of 10-Bromodecan-1-ol
10-Bromodecan-1-ol is a key intermediate that can be used to introduce a 10-hydroxydecyl chain with a terminal handle for further modification.
Experimental Protocol: Synthesis of 10-Bromodecan-1-ol
This protocol is based on established methods for the monobromination of diols.[3][4][5]
-
Dissolve 1,10-decanediol (1 equivalent) in toluene in a round-bottomed flask equipped with a Dean-Stark apparatus.
-
Slowly add 48% hydrobromic acid (1.1 equivalents).
-
Heat the mixture to reflux for 16 hours, collecting the water that is formed.
-
After cooling to room temperature, wash the reaction mixture sequentially with 1 N HCl, 2 M NaOH (aq), deionized water, and saturated brine.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 15% ethyl acetate in hexane) to yield 10-bromodecan-1-ol as a colorless oil.
Table 2: Quantitative Data for 10-Bromodecan-1-ol Synthesis
| Starting Material | Product | Reagents | Yield (%) | Reference |
| 1,10-Decanediol | 10-Bromodecan-1-ol | HBr, Toluene | 93% | [3] |
| 1,10-Decanediol | 10-Bromodecan-1-ol | HBr, TBAB | 64% | [4][5] |
Coupling of Functionalized Decyl Chain to the Pyrimidine Core
The functionalized decyl chain can be attached to the pyrimidine ring via a Suzuki coupling reaction. This requires the synthesis of a suitable boronic acid or ester derivative of the decyl chain and a halogenated pyrimidine.
Experimental Protocol: Suzuki Coupling of 5-Bromopyrimidine with a Decenylboronic Ester
This protocol is a hypothetical adaptation based on standard Suzuki coupling procedures.[6][7][8][9][10]
-
Synthesis of the Decenylboronic Ester: React 10-bromo-1-decene with a suitable borane reagent (e.g., pinacolborane) in the presence of a catalyst to form the corresponding boronic ester.
-
Suzuki Coupling:
-
In a reaction vessel, combine 5-bromopyrimidine (1 equivalent), the decenylboronic ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent (e.g., 1,4-dioxane, tert-amyl alcohol).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 80-120°C for 2-24 hours, or until reaction completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-(dec-9-en-1-yl)pyrimidine.
-
-
Terminal Functionalization of the Alkene: The terminal double bond can then be functionalized. For example, hydroboration-oxidation will yield the terminal alcohol, 5-(10-hydroxydecyl)pyrimidine.
Table 3: Representative Suzuki Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 97% | [9] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Good to Excellent | [10] |
Further Functionalization of the Terminal Hydroxyl Group
The terminal hydroxyl group of 5-(10-hydroxydecyl)pyrimidine serves as a versatile starting point for introducing other functional groups.
Conversion to Terminal Halides
Experimental Protocol: Conversion to 5-(10-Bromodecyl)pyrimidine
-
Dissolve 5-(10-hydroxydecyl)pyrimidine in a suitable solvent like dichloromethane.
-
Add a brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully with water and extract the product.
-
Purify by column chromatography.
Conversion to Terminal Azides
Experimental Protocol: Synthesis of 5-(10-Azidodecyl)pyrimidine
-
Dissolve 5-(10-bromodecyl)pyrimidine in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃) and stir the mixture at an elevated temperature (e.g., 60-80°C).
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify by column chromatography. The resulting azide can be used in "click" chemistry reactions to introduce a wide variety of moieties.
Applications in Drug Discovery and Signaling Pathways
The functionalization of the 5-decyl group can significantly influence the biological activity of pyrimidine-based compounds. For instance, introducing a terminal polar group can modulate the compound's solubility and ability to form hydrogen bonds with a target protein. These modifications are critical in optimizing compounds to act as inhibitors of various signaling pathways implicated in diseases like cancer.
For example, many pyrimidine derivatives are known to be kinase inhibitors.[11][12] The functionalized decyl chain could potentially interact with hydrophobic pockets or allosteric sites on kinases, leading to enhanced potency and selectivity. A hypothetical signaling pathway where such a compound might act is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Diagram 1: General Experimental Workflow for Functionalization
Caption: Workflow for terminal functionalization of 5-decylpyrimidine.
Diagram 2: Hypothetical Kinase Inhibitor Signaling Pathway
References
- 1. CYP153A6, a soluble P450 oxygenase catalyzing terminal-alkane hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 whole cell biohydroxylation of alkanes [open.uct.ac.za]
- 3. 10-Bromodecanol | 53463-68-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-decylpyrimidine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-decylpyrimidine and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for this compound. The first involves the synthesis of a 5-decylpyrimidine precursor, such as 5-decyluracil, followed by a chlorination reaction, typically using phosphorus oxychloride (POCl₃). The second common approach is a cross-coupling reaction, such as a Suzuki or Grignard reaction, on a di-halogenated pyrimidine to introduce the decyl group at the 5-position, followed by selective removal of the second halogen.
Q2: What are the typical byproducts observed during the chlorination of hydroxypyrimidines?
A2: Common byproducts include over-chlorinated pyrimidines, where more than one hydroxyl group is replaced by chlorine. Hydrolysis of the desired chloro-pyrimidine back to the hydroxyl-pyrimidine can also occur, especially during workup. Under harsh reaction conditions, ring-opened or rearranged products may form.[1]
Q3: How can I minimize the formation of these byproducts?
A3: To minimize over-chlorination, it is crucial to control the reaction temperature and time. Using a minimal excess of the chlorinating agent can also be beneficial. To prevent hydrolysis, ensure all glassware is dry and the reaction is conducted under an inert atmosphere. During workup, quenching the reaction mixture with ice and neutralizing it with a base like sodium bicarbonate can help.[2]
Q4: What factors influence the yield of Suzuki-Miyaura cross-coupling reactions for synthesizing 5-substituted pyrimidines?
A4: The yield of Suzuki-Miyaura reactions is influenced by several factors, including the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For electron-rich boronic acids, good yields have been obtained using Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in 1,4-dioxane.[3] Microwave-assisted synthesis has also been shown to be effective, often leading to higher yields in shorter reaction times.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Increase the reaction temperature or prolong the reaction time. Ensure the starting material is fully dissolved or well-suspended in the reaction mixture. Consider the use of a co-solvent if solubility is an issue. |
| Hydrolysis of Product | Ensure that the reaction is carried out under strictly anhydrous conditions. Use oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon). During workup, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.[2] |
| Substrate Deactivation | For less reactive hydroxypyrimidines, the addition of a tertiary amine base such as pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[1] |
| Inefficient Quenching | After the reaction is complete, remove the excess POCl₃ under reduced pressure before quenching with ice water. This can prevent a highly exothermic and potentially hazardous workup. |
Issue 2: Low Yield in the Suzuki-Miyaura Coupling Step
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. Degas the solvent and reaction mixture thoroughly to prevent oxidation of the palladium(0) species. |
| Poor Choice of Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.[3] |
| Sub-optimal Solvent | The solvent system can greatly influence the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. Microwave-assisted reactions in a mixture of 1,4-dioxane and water have shown good results for similar couplings. |
| Homocoupling of Boronic Acid | This side reaction can be minimized by the slow addition of the boronic acid or by using a slight excess of the dihalopyrimidine. |
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Dichloropyrimidines with Aryl Boronic Acids (Analogous System)
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | Varies |
| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Varies | Good |
| 3 | Pd(PPh₃)₄ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 75-82 |
| 4 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good to Excellent |
Data adapted from analogous systems and may not be directly representative of the synthesis of this compound.[3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 5-Decyluracil (Precursor)
This protocol is a plausible method based on the alkylation of uracil.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve uracil (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C under an inert atmosphere.
-
Alkylation: After stirring for 30 minutes, add 1-bromodecane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Chlorination of 5-Decyluracil to 2,4-Dichloro-5-decylpyrimidine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a trap, place 5-decyluracil (1 equivalent).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The POCl₃ often serves as both the reagent and the solvent.[6]
-
Addition of Base (Optional but Recommended): Add a catalytic amount of an organic base like N,N-dimethylaniline or pyridine (e.g., 0.1-1 equivalent).[6]
-
Reaction: Heat the reaction mixture to reflux (around 105-110 °C) for 2-6 hours.[6] Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a solid base like sodium bicarbonate. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Protocol 3: Selective Dechlorination to this compound
-
Reaction Setup: Dissolve 2,4-dichloro-5-decylpyrimidine (1 equivalent) in a suitable solvent system, such as a mixture of water and an organic solvent like dichloromethane.
-
Addition of Reducing Agent: Add zinc powder (2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess zinc.
-
Extraction: Separate the organic layer from the filtrate and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Troubleshooting workflow for the chlorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-5-decylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges of 2-Chloro-5-decylpyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Oily Product Instead of Crystals During Recrystallization | The long decyl chain increases the lipophilicity, making crystallization difficult. The compound may be "oiling out." | - Try a mixed solvent system. A good starting point is dissolving the compound in a minimal amount of a solvent where it is soluble (e.g., dichloromethane, ethyl acetate) and then slowly adding a non-polar "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane) until turbidity appears, then allowing it to cool slowly. - Ensure the initial dissolution is done at the lowest effective temperature to avoid supersaturation at a temperature above the compound's melting point in the solvent mixture. |
| Poor Separation in Column Chromatography (Co-elution of Impurities) | Impurities may have similar polarity to the product due to incomplete reaction or side reactions. The long decyl chain can cause the product to interact non-specifically with the stationary phase. | - Optimize the mobile phase. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). - Consider a different stationary phase. If using normal phase silica, reverse-phase (C18) chromatography might offer a different selectivity.[1] - Dry loading the sample onto the silica gel can sometimes improve resolution compared to liquid loading. |
| Product Streaking or Tailing on TLC and Column Chromatography | The pyrimidine nitrogens can interact strongly with the acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Use a deactivated or neutral silica gel for chromatography. |
| Low Recovery from Column Chromatography | The compound may be irreversibly adsorbed onto the silica gel, or it may be highly soluble in the mobile phase, leading to broad fractions that are difficult to detect. | - After the main product has eluted, flush the column with a more polar solvent system to recover any retained material. - Carefully monitor fractions using a sensitive detection method (e.g., UV-Vis spectroscopy or a specific staining agent for TLC) to identify and combine all product-containing fractions. |
| Presence of Starting Materials in the Final Product | Incomplete reaction during synthesis. | - If the starting materials are significantly different in polarity, an additional purification step (e.g., a second column with a different solvent system or recrystallization) may be necessary. - Consider an aqueous wash of the crude product before chromatography to remove any water-soluble starting materials or reagents. |
| Discoloration of the Purified Product | Presence of minor, highly colored impurities or degradation of the product. | - Treat a solution of the product with activated carbon before the final filtration step of recrystallization to remove colored impurities. - Ensure that purification is carried out away from strong light and at moderate temperatures to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as a 5-decylpyrimidine precursor, and side-products from the chlorination step. Depending on the synthetic route, di-chlorinated species or isomers may also be present.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: Due to the long alkyl chain, non-polar solvents and mixtures are often effective. Good starting points for solvent screening include:
-
Hexane/Ethyl Acetate[2]
-
Heptane/Ethyl Acetate[2]
-
Methanol/Water[2]
-
Acetone/Water[2]
-
Isopropanol/Water
It is advisable to test solubility in a range of solvents to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[3]
Q3: What are the ideal column chromatography conditions for purifying this compound?
A3: For normal phase silica gel chromatography, a gradient of ethyl acetate in hexanes is a common starting point. Given the non-polar nature of the decyl group, a low percentage of the more polar solvent will likely be required. For example, starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio beforehand.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is a robust method for quantitative purity analysis.[1][4] The mobile phase could be a gradient of acetonitrile in water.[5] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and identify volatile impurities.
Quantitative Data Summary
The following table summarizes typical data obtained during the purification of this compound. Values are representative and may vary based on the specific experimental conditions.
| Parameter | Column Chromatography | Recrystallization | Purity Analysis (HPLC) |
| Crude Product Mass | 10.0 g | 8.5 g (from chromatography) | - |
| Stationary Phase | Silica Gel (60-120 mesh) | - | C18 Reverse-Phase Column |
| Mobile Phase/Solvent | Hexane:Ethyl Acetate (Gradient) | Heptane:Ethyl Acetate | Acetonitrile:Water (Gradient) |
| Pure Product Mass | 8.5 g | 7.8 g | - |
| Yield | 85% | 92% | - |
| Purity (by area %) | ~95% | >99% | >99.5% |
| Major Impurity | Unidentified (similar polarity) | - | <0.2% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity by adding ethyl acetate in increments (e.g., 2%, 5%, 10%). If peak tailing is observed on TLC, add 0.1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a two-solvent recrystallization method.[6]
Materials:
-
Partially purified this compound
-
Ethyl Acetate (or another suitable "good" solvent)
-
Hexanes (or another suitable "anti-solvent")
-
Erlenmeyer flask
-
Heating plate with stirring
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of hot ethyl acetate with stirring.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-decylpyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2-Chloro-5-decylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially scalable approach involves two key steps:
-
Condensation: A condensation reaction to form the 5-decylpyrimidine ring.
-
Chlorination: Subsequent chlorination of the corresponding hydroxypyrimidine to yield this compound. A widely used chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1][2]
Q2: What are the typical challenges encountered during the chlorination of 5-decyl-2-hydroxypyrimidine?
A2: Researchers may face several challenges, including:
-
Low Yield: Incomplete conversion of the starting material.
-
Byproduct Formation: Formation of over-chlorinated or hydrolyzed products.[3]
-
Purification Difficulties: The long decyl chain can make purification by crystallization or chromatography challenging due to the compound's physical properties.
-
Reaction Vigor: The reaction with POCl₃ can be highly exothermic and requires careful control.[1]
Q3: Can I use Suzuki or Ullmann coupling reactions with this compound?
A3: Yes, this compound is a suitable substrate for cross-coupling reactions. The chloro-substituent can be replaced by various functional groups using transition-metal-catalyzed reactions like Suzuki-Miyaura (for C-C bond formation) or Ullmann condensation (for C-O, C-N, or C-S bond formation).[4][5][6] This allows for the diversification of the pyrimidine core.[7]
Q4: How does the decyl group affect the reaction conditions compared to smaller alkyl or aryl groups?
A4: The long, non-polar decyl chain can decrease the solubility of the substrate and product in polar solvents. This may necessitate the use of less polar co-solvents or higher reaction temperatures to ensure a homogeneous reaction mixture. It can also influence the choice of purification method, with techniques like trituration or recrystallization in non-polar solvents often being more effective than silica gel chromatography.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound in the Chlorination Step
| Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | - Increase reaction temperature or prolong the reaction time. Monitor progress by TLC or LC-MS. - Ensure the starting material is fully dissolved or well-suspended. Consider using a co-solvent. | [3] |
| Moisture Contamination | - Use thoroughly dried glassware and anhydrous reagents. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | [3] |
| Insufficient Chlorinating Agent | - While excess POCl₃ should be avoided for environmental and safety reasons, ensure at least a stoichiometric amount is used per hydroxyl group.[1][8] | [1][8] |
| Sub-optimal Base | - For less reactive substrates, the addition of a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction. | [7] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution | Citation |
| Over-chlorination | - Lower the reaction temperature. - Carefully monitor the reaction and stop it as soon as the starting material is consumed. | [3] |
| Hydrolysis of Product | - Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring.[3] - Immediately extract the product into a non-polar organic solvent after quenching. | [3] |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Recommended Solution |
| Oily Product | - Attempt to solidify the product by trituration with a cold, non-polar solvent like hexane or pentane. - If an oil persists, consider purification by column chromatography using a gradient elution with non-polar solvents. |
| Co-eluting Impurities | - If impurities have similar polarity, consider recrystallization from a suitable solvent system. A binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be effective. |
Experimental Protocols
Protocol 1: Chlorination of 5-decyl-2-hydroxypyrimidine
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
5-decyl-2-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Teflon-lined stainless steel reactor (autoclave)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Charging: In a fume hood, add 5-decyl-2-hydroxypyrimidine to the Teflon-lined reactor.
-
Reagent Addition: Carefully add one equivalent of anhydrous pyridine, followed by 1.1 equivalents of phosphorus oxychloride.
-
Sealing and Heating: Securely seal the reactor and heat it to 110-120 °C for 2-4 hours. The reaction should be monitored for completion by TLC or LC-MS.
-
Cooling: Allow the reactor to cool completely to room temperature before opening. Caution: Do not open the reactor while it is hot or pressurized.[1]
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is adjusted to 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
stability and degradation of 2-Chloro-5-decylpyrimidine
Disclaimer: Direct experimental data on the stability and degradation of 2-Chloro-5-decylpyrimidine is limited in publicly available literature. The information provided in this technical support center is based on the known properties of structurally similar compounds, such as other chloropyrimidines and long-chain alkyl-substituted heterocycles. These guidelines are intended to serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: To maximize the shelf-life of this compound, it is recommended to store it under the following conditions, based on general guidelines for chlorinated heterocyclic compounds.[1]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. | Lower temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects the compound from atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation.[1] |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can catalyze degradation.[1] |
| Form | Store as a solid (lyophilized powder if possible). | Stability is generally higher in the solid state compared to solutions. |
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, this compound is susceptible to a few primary degradation pathways:
-
Hydrolysis: The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions, which would lead to the formation of 5-decylpyrimidin-2-one.[2][3] The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.
-
Photodegradation: Pyrimidine derivatives can be sensitive to UV and visible light, which may induce photochemical reactions.[4]
-
Oxidation: Although less common for the pyrimidine ring itself, the long decyl chain could be susceptible to oxidation under certain conditions.
Q3: My this compound is not dissolving in my aqueous buffer. What can I do?
A3: The long decyl chain makes this compound highly hydrophobic, and thus, poor aqueous solubility is expected.[5][6] Here are some strategies to address this:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5][7]
-
Optimize Dilution: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer to avoid precipitation.[5]
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer might improve solubility, although this could also affect the stability of the compound.[5]
-
Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants or cyclodextrins can be used to enhance the solubility of hydrophobic compounds.[8]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Assay Buffer
Symptoms:
-
Cloudiness or visible precipitate upon addition of the compound stock solution to the aqueous buffer.
-
High variability in assay results.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
Symptoms:
-
Multiple peaks in the chromatogram when analyzing a supposedly pure sample.
-
Decrease in the area of the main peak over time.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Storage Conditions | Confirm that the compound has been stored according to the recommended conditions (cool, dry, inert atmosphere). | Improper storage is a common cause of degradation.[1] |
| 2. Analyze a Fresh Sample | If possible, analyze a freshly prepared sample or a sample from a newly opened container. | This helps to distinguish between degradation that occurred during storage and issues with the analytical method or solvent. |
| 3. Investigate the Mobile Phase | Ensure the mobile phase pH is appropriate and that the solvents are fresh and of high purity. | The compound may be unstable in the mobile phase, leading to on-column degradation. |
| 4. Perform a Forced Degradation Study | Subject the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. | This can help in identifying the unknown peaks and understanding the degradation pathways. |
| 5. Use Mass Spectrometry (MS) | Analyze the unknown peaks by LC-MS to determine their molecular weights. | This information is crucial for identifying the degradation products (e.g., the hydrolyzed product would have a mass corresponding to the replacement of Cl with OH). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with UV and/or MS detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, incubate a stock solution at 60°C.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Chromatographic Analysis: Analyze all samples, including a control sample (the compound in solvent stored at 2-8°C), by a stability-indicating HPLC method. Use a mass spectrometer to identify the degradation products.
Workflow for Stability Testing:
Caption: General experimental workflow for a forced degradation study.
Protocol 2: Kinetic Solubility Assessment
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.[9]
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
HPLC or plate reader for quantification
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: In a 96-well plate, add a small volume of each DMSO concentration to a larger volume of the aqueous buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer). This should be done in triplicate. Ensure the final DMSO concentration is low and consistent across all wells.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Separation of Precipitate: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate. Quantify the amount of dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV by comparing to a standard curve, or by a validated plate reader method).
-
Data Analysis: The concentration of the compound in the supernatant represents the kinetic solubility.
Logical Diagram for Solubility Troubleshooting:
Caption: Logical decision-making for handling poorly soluble compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Chloro-5-decylpyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-decylpyrimidine. The information is designed to help identify and mitigate the formation of common side products during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions involving this compound?
A1: Based on the reactivity of the 2-chloropyrimidine core and the decyl side chain, common side products can be categorized as follows:
-
Over-reaction Products: Further substitution on the pyrimidine ring, such as the formation of dichlorinated species, especially if harsh chlorinating agents are used during synthesis.
-
Hydrolysis Products: Conversion of the 2-chloro group to a hydroxyl group, forming 2-Hydroxy-5-decylpyrimidine. This is often promoted by the presence of water and basic conditions.
-
Homocoupling Products: In cross-coupling reactions (e.g., Suzuki, Stille), dimerization of the starting materials (boronic acid or organotin reagent) can occur.
-
Starting Material Impurities: Residual starting materials from the synthesis of this compound can be carried over and interfere with subsequent reactions.
-
Side-chain Reaction Products: Although the decyl chain is relatively inert, under certain conditions (e.g., radical reactions), reactions on the alkyl chain could occur.
Q2: My reaction is showing a significant amount of a byproduct with a mass corresponding to the starting material minus chlorine plus a hydroxyl group. What is happening and how can I prevent it?
A2: This strongly suggests the formation of 2-Hydroxy-5-decylpyrimidine. This hydrolysis is a common issue. To minimize this side product:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control Basicity: If a base is required, consider using a non-nucleophilic base or carefully control the stoichiometry and addition rate.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.
Q3: I am performing a Suzuki coupling with this compound and I am observing a significant amount of a non-polar byproduct. What could it be?
A3: In Suzuki coupling reactions, a common non-polar byproduct is the homocoupling product of the boronic acid reagent. To minimize this:
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1 to 1.3 equivalents).
-
Degas Solvents: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.
-
Choose the Right Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. A screening of different catalyst systems may be necessary.
Troubleshooting Guides
Issue 1: Low Yield and Complex Mixture in the Crude Product
This is a common problem that can arise from several factors. The following logical workflow can help in troubleshooting this issue.
Caption: Troubleshooting workflow for low yield and complex mixtures.
Issue 2: Identification of a Dichlorinated Byproduct
The presence of a dichlorinated pyrimidine byproduct suggests an over-reaction during the synthesis of this compound.
Hypothetical Reaction Pathway:
Caption: Formation of a dichlorinated side product.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the product distribution in a hypothetical Suzuki coupling reaction of this compound with Phenylboronic Acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield of Desired Product (%) | Yield of Homocoupling Product (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | 90 | 75 | 15 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 80 | 88 | 5 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | CsF | 100 | 82 | 8 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | 90 | 78 | 12 |
Experimental Protocols
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
SPhos (0.02 eq)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Phenyl-5-decylpyrimidine.
Troubleshooting Notes for this Protocol:
-
Formation of 2-Hydroxy-5-decylpyrimidine: Ensure all reagents and solvents are strictly anhydrous and well-degassed.
-
Significant Homocoupling: If a large amount of biphenyl is observed, reduce the reaction temperature or screen different palladium catalysts and ligands. Ensure the boronic acid is of high purity.
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading or trying a different solvent system (e.g., toluene/water). The activity of the catalyst can also be a factor; ensure it is fresh.
troubleshooting guide for 2-Chloro-5-decylpyrimidine synthesis
<Technical Support Center: 2-Chloro-5-decylpyrimidine Synthesis >
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of this compound.
Synthesis Overview & Mechanism
The most common and direct method for synthesizing this compound is through the chlorination of 5-decyluracil (also known as 5-decylpyrimidine-2,4(1H,3H)-dione). This reaction is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), which also often serves as the solvent.[1][2] The addition of a tertiary amine base can sometimes accelerate the reaction with less reactive substrates.[1]
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for this synthesis? A1: The most common starting material is 5-decyluracil. This precursor is synthesized via condensation reactions, such as the reaction of an appropriate β-keto ester with urea.
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent? A2: POCl₃ is highly effective for converting the hydroxyl groups (in the tautomeric form of uracil) into chloro groups.[1] It is a strong dehydrating and chlorinating agent, and using it in excess allows it to function as both a reagent and a solvent, driving the reaction to completion.[2][3] For particularly stubborn reactions, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used as an even more potent chlorinating system.[4]
Q3: What are the critical safety precautions for this reaction? A3: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas.[5] The quenching step, where the reaction mixture is added to ice water, is extremely exothermic and must be done slowly and cautiously.[6][7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.
Q4: How can I monitor the progress of the reaction? A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be carefully quenched in a separate vial before analysis. The disappearance of the starting material (5-decyluracil) indicates the reaction is nearing completion.[8]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | Increase reaction time or temperature. Consider adding a tertiary amine base (e.g., N,N-diisopropylethylamine) to accelerate the reaction.[1] | The starting material may be sterically hindered or not reactive enough under the initial conditions. A catalyst can enhance reactivity. |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous reagents. | POCl₃ readily hydrolyzes with water, which deactivates the reagent and can revert the product back to the starting material.[1] |
| Product Decomposition | Avoid excessively high temperatures during reaction and work-up. Ensure the neutralization step is performed at a low temperature (0-5°C).[9] | The 2-chloropyrimidine product can be sensitive to heat and acidic conditions, leading to degradation or hydrolysis.[9] |
| Inefficient Extraction | Use a suitable organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate). Perform multiple extractions to maximize recovery. | The product may have partial solubility in the aqueous layer, requiring several extraction cycles to be fully recovered. |
Problem 2: Final Product is Impure
| Potential Cause | Recommended Solution | Explanation |
| Starting Material Remains | Increase reaction time or temperature. Ensure the starting material is fully dissolved or well-suspended in the POCl₃. | Poor solubility can lead to an incomplete reaction. If the starting material persists, the reaction conditions need to be more forcing. |
| Hydrolysis Product Present | Perform the aqueous work-up quickly and at low temperatures. Neutralize acidic byproducts promptly with a base like NaHCO₃.[1][5] | The chloro group is susceptible to hydrolysis, especially in the presence of acid generated during the reaction. Rapid, cold quenching and neutralization minimize this side reaction.[1] |
| Over-chlorination | This is less common for 5-decyluracil but can occur. Use stoichiometric amounts of POCl₃ instead of a large excess and carefully control the reaction temperature. | While the 5-position is alkylated, harsh conditions could potentially lead to other side reactions. Lowering the temperature can improve selectivity.[1] |
| Solvent-related Byproducts | If using a co-solvent like DMF, be aware of potential Vilsmeier-Haack type side reactions. If possible, use neat POCl₃. | Additives or co-solvents can sometimes participate in the reaction, leading to unexpected impurities.[1] |
Below is a troubleshooting workflow for addressing low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Experimental Protocol
Chlorination of 5-Decyluracil using POCl₃
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.
Reagents & Equipment:
-
5-Decyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA, optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reaction: To the flask, add 5-decyluracil (1.0 eq). Carefully add phosphorus oxychloride (10-15 eq, serving as solvent) via syringe. If using a catalyst, add DIPEA (0.1-0.2 eq).
-
Heating: Heat the stirred mixture to reflux (approx. 110-120°C) for 3-6 hours.
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot, quenching it carefully in ice-cold NaHCO₃ solution, extracting with DCM, and analyzing the organic layer by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred ice bath. Slowly and carefully, pour the reaction mixture dropwise onto the crushed ice. This step is highly exothermic and will release HCl gas.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the quenched mixture until the pH is neutral (pH 7-8). Ensure the temperature is kept low with the ice bath during neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
solvent effects on the reactivity of 2-Chloro-5-decylpyrimidine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Chloro-5-decylpyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for synthesizing a wide range of substituted pyrimidine derivatives.
Q2: How does the choice of solvent impact the reactivity of this compound in SNAr reactions?
A2: The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[1] Polar aprotic solvents like DMF, DMSO, and THF are generally preferred as they can solvate the nucleophile and facilitate the reaction without participating in it.[2] Protic solvents, such as ethanol or water, can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity, but can be effective in some cases, especially in binary mixtures.[1] The reaction rate is often influenced by the dielectric constant of the medium, with higher dielectric constants generally leading to faster reactions by stabilizing the intermediate complex.[1]
Q3: For Suzuki coupling reactions with this compound, what type of solvent system is recommended?
A3: For Suzuki coupling reactions, a mixture of a non-polar aprotic solvent and water is often optimal.[3][4] Common solvent systems include 1,4-dioxane/water or THF/water.[3][4] The presence of water can be beneficial as it helps in the formation of hydrophilic boronate species, which facilitates transmetalation.[3] However, the choice can be complex, as some polar aprotic solvents like DMF have been reported to slow down reactions by displacing ligands from the palladium catalyst.[5]
Q4: What is the role of a base in reactions involving this compound, and how does the solvent affect its function?
A4: In SNAr reactions with neutral nucleophiles like amines, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction.[2] In Suzuki and Sonogashira couplings, a base (e.g., K₂CO₃, Cs₂CO₃, or an amine) is essential for the catalytic cycle.[6][7] The solvent must be able to dissolve the chosen base to a sufficient extent for the reaction to proceed efficiently.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on solvent-related effects.
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction Conversion | Inappropriate Solvent Choice: The solvent may not be adequately solvating the reactants or stabilizing the reaction intermediates. For SNAr, non-polar solvents are often inefficient. | For SNAr, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] For Suzuki coupling, consider a mixture like 1,4-dioxane/water.[3][4] |
| Poor Solubility of Reagents: The long decyl group on the pyrimidine or other reactants may have limited solubility in the chosen solvent. | Consider a less polar co-solvent or a solvent known to dissolve long-chain alkyl compounds, like toluene, while still supporting the reaction mechanism. | |
| Insufficient Reaction Temperature: Many SNAr and cross-coupling reactions require heating to proceed at a reasonable rate. | Increase the reaction temperature, ensuring it is appropriate for the boiling point of the solvent and the stability of the reactants. Microwave irradiation can also be an effective alternative to reduce reaction times.[2][3] | |
| Formation of Side Products (e.g., Solvolysis) | Nucleophilic Solvent: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, leading to undesired byproducts.[2] | Use a non-nucleophilic solvent. If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize solvolysis.[2] |
| Multiple Products or Isomers | Competing Reaction Sites (for di-substituted pyrimidines): While this compound has only one chloro substituent, related di-chloropyrimidines show that regioselectivity is highly dependent on the solvent and other substituents.[2] | This is less of an issue for mono-substituted this compound, but if side reactions on the decyl chain are observed, solvent polarity may need adjustment. |
| Reaction Stalls or Darkens | Decomposition of Catalyst or Reagents: High temperatures in certain solvents can lead to the decomposition of the palladium catalyst or sensitive reagents. | Try a lower reaction temperature with a longer reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6] |
Data Presentation
The following tables summarize the expected trends in reactivity for common reactions of this compound based on data from analogous chloropyrimidine systems.
Table 1: Expected Solvent Effects on SNAr Amination of this compound
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Relative Rate | Potential Issues |
| Toluene | Non-polar Aprotic | 2.4 | Very Slow | Poor stabilization of intermediate |
| THF | Polar Aprotic | 7.6 | Moderate | Generally a good starting point |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Fast | Good for many SNAr reactions |
| DMF | Polar Aprotic | 36.7 | Very Fast | Can be difficult to remove |
| DMSO | Polar Aprotic | 46.7 | Very Fast | High boiling point; can be difficult to remove |
| Ethanol (EtOH) | Polar Protic | 24.6 | Slow to Moderate | Potential for solvolysis side products[2] |
Note: Relative rates are generalized from typical SNAr reactions on chloropyrimidines and may vary depending on the specific nucleophile and reaction conditions.[1][2]
Table 2: Common Solvent Systems for Suzuki Coupling of this compound
| Solvent System | Base | Typical Temperature | Expected Yield | Comments |
| 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 80-100 °C | Good to Excellent | A very common and effective system.[3][4] |
| Toluene / H₂O | K₂CO₃ | 80-110 °C | Moderate to Good | Good for substrates with lower polarity. |
| THF / H₂O (1:1) | Cs₂CO₃ | 60-80 °C | Good | Milder conditions may be possible. |
| DMF | K₃PO₄ | 100 °C | Variable | Can sometimes inhibit the catalyst.[5] |
Note: Yields are illustrative and highly dependent on the specific boronic acid, catalyst, and ligand used.
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.), the desired amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).[2]
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[2]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C). Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: In a microwave synthesis vial or a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a base such as potassium carbonate (K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[3][6]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and deionized water (e.g., in a 2:1 or 4:1 ratio).[3][6]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas like argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. If using a microwave reactor, irradiate at the specified temperature for 15-30 minutes. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: A typical experimental workflow for solvent screening.
Caption: Influence of solvent type on SNAr reaction intermediates.
Caption: A troubleshooting flowchart for common reaction issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-decylpyrimidine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Chloro-5-decylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and versatile cross-coupling reactions for modifying the this compound core are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 2-position.[1][2]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines. This reaction is crucial for installing amino functionalities, which are prevalent in pharmaceuticals.[3][4][5]
-
Sonogashira Coupling: Used to form carbon-carbon triple bonds by reacting with terminal alkynes. This reaction is valuable for creating rigid linkers and extending molecular scaffolds.[6][7][8]
Q2: Why is my cross-coupling reaction with this compound failing or giving low yields?
A2: Low yields in cross-coupling reactions with 2-chloropyrimidines can stem from several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. The choice of a suitable ligand is crucial to mitigate this effect.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more active catalyst systems and potentially higher reaction temperatures to facilitate the oxidative addition step.[1]
-
Improper Reaction Conditions: The choice of base, solvent, and temperature are all critical parameters that need to be optimized for each specific substrate combination.
-
Presence of Impurities: Water and oxygen can be detrimental to the catalytic cycle. Ensuring anhydrous and anaerobic conditions is often necessary.[8]
Q3: How does the 5-decyl group affect the reactivity of the 2-chloro position?
A3: The 5-decyl group is an electron-donating alkyl group. This can slightly increase the electron density of the pyrimidine ring, which may modestly decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted 2-chloropyrimidine. However, this electronic effect is generally less significant than the choice of catalyst and reaction conditions. The steric bulk of the decyl group is unlikely to have a major impact on the reactivity at the distant 2-position.
Q4: What are the recommended starting catalysts and ligands for each type of cross-coupling reaction with this compound?
A4: Based on literature for similar substrates, here are some recommended starting points:
-
Suzuki-Miyaura: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos is often effective for aryl chlorides.[9] For simpler systems, Pd(PPh₃)₄ can also be successful.[10]
-
Buchwald-Hartwig Amination: Catalyst systems employing bulky biarylphosphine ligands like JohnPhos, CyJohnPhos, or XPhos are highly recommended.[3] The choice of a non-nucleophilic, strong base like NaOtBu or K₃PO₄ is also critical.[11]
-
Sonogashira Coupling: A typical catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst system for C-Cl bond activation. | Switch to a more active catalyst system. For Suzuki, try a Buchwald ligand (e.g., XPhos, SPhos). For Buchwald-Hartwig, ensure a bulky, electron-rich ligand is used. |
| Catalyst deactivation by the pyrimidine nitrogen. | Use ligands that are sterically hindering to prevent coordination of the pyrimidine nitrogen to the palladium center. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C. Consider using a higher-boiling solvent if necessary. | |
| Inappropriate base. | Screen different bases. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, NaOtBu is a common choice.[11] | |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen in the reaction mixture. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| Premature degradation of the boronic acid (in Suzuki coupling). | Use the boronic acid as fresh as possible. Consider using a more stable boronic ester derivative (e.g., pinacol ester). | |
| Incomplete Conversion | Insufficient catalyst loading. | Increase the catalyst and/or ligand loading. |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC or LC-MS. | |
| Difficulty in Product Purification | Complex reaction mixture with multiple byproducts. | Re-optimize the reaction conditions, focusing on temperature and catalyst/ligand choice to improve selectivity. |
Data Presentation: Catalyst Systems for Cross-Coupling of Chloropyrimidines
The following tables summarize quantitative data for different cross-coupling reactions on chloropyrimidine substrates, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [10]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.33 | 80 |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 45 |
| PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 24 |
Table 2: Buchwald-Hartwig Amination of 2-Chloropyrimidines with Various Amines
| Palladium Source (mol%) | Ligand (mol%) | Amine | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Aniline | Cs₂CO₃ | 1,4-Dioxane | 100 | 95 |
| Pd(OAc)₂ (2) | BINAP (3) | Morpholine | NaOtBu | Toluene | 80 | 88 |
| [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | Piperidine | K₃PO₄ | H₂O | 100 | 92 |
Table 3: Sonogashira Coupling of Halogenated Pyrimidines with Terminal Alkynes
| Palladium Catalyst (mol%) | Co-catalyst (mol%) | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Phenylacetylene | Et₃N | DMF | 80 | 85 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | 1-Hexyne | DIPEA | THF | 60 | 90 |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) in an oven-dried reaction vessel.[5]
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.[5]
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.[5]
General Protocol for Sonogashira Coupling:
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1]
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2-3 equiv.).[1][7]
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction's progress.[1]
-
Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the logical workflows and relationships for catalyst selection and troubleshooting in cross-coupling reactions.
Caption: A workflow for initial catalyst selection based on the desired cross-coupling reaction.
Caption: A logical troubleshooting guide for addressing low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Impurities in 2-Chloro-5-decylpyrimidine Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis and handling of 2-Chloro-5-decylpyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during production and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound typically involves the introduction of a decyl group onto a pyrimidine ring followed by or preceded by chlorination. A common approach is the reaction of a Grignard reagent, such as decylmagnesium bromide, with a suitable 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2,5-dichloropyrimidine). Another potential route involves the synthesis of a 5-decylpyrimidine precursor followed by chlorination at the 2-position using an agent like phosphorus oxychloride (POCl₃).
Q2: What are the primary sources of impurities in the synthesis of this compound?
A2: Impurities in this compound production can originate from several sources[1]:
-
Starting Materials: Purity of the initial pyrimidine substrate and the decyl halide used to prepare the Grignard reagent is crucial.
-
Side Reactions: Unwanted reactions during the synthesis, such as Wurtz coupling of the Grignard reagent or reaction with the solvent.[2][3]
-
Incomplete Reactions: Residual starting materials or intermediates remaining in the final product.
-
Degradation: Decomposition of the product during the reaction, work-up, or storage.
-
Reagents and Solvents: Impurities present in the reagents and solvents used in the synthesis and purification steps.
Q3: What are the likely degradation pathways for this compound?
A3: Chloropyrimidines can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The chloro group at the 2-position can be susceptible to hydrolysis, especially under acidic or basic conditions, to form 2-hydroxy-5-decylpyrimidine.
-
Oxidation: The decyl chain can be a site for oxidative degradation, potentially forming hydroperoxides, ketones, or carboxylic acids, particularly upon exposure to air and light over time.
-
Photodegradation: Exposure to UV light may induce degradation, leading to the formation of various byproducts.
-
Thermal Degradation: High temperatures during synthesis or purification can lead to decomposition.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Grignard Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Inactive magnesium in Grignard reagent formation. | 1. Use fresh, high-purity magnesium turnings. 2. Activate the magnesium surface by adding a small crystal of iodine or by mechanical crushing under an inert atmosphere.[3] 3. Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent. |
| Low reactivity of the Grignard reagent. | 1. Confirm the formation of the Grignard reagent using a titration method (e.g., with a known amount of iodine) before adding the pyrimidine substrate. 2. Optimize the reaction temperature; Grignard reactions are often initiated at room temperature and may require gentle heating to proceed to completion. | |
| Poor solubility of reactants. | 1. Use an appropriate anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of a high molecular weight impurity corresponding to a dimer of the decyl group (e.g., eicosane). | Wurtz coupling of the decylmagnesium bromide with unreacted decyl bromide.[2][3] | 1. Add the decyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Ensure the reaction temperature is controlled to prevent localized overheating. 3. Use a slight excess of magnesium. |
| Presence of an impurity with a mass corresponding to 5,5'-bis(2-chloropyrimidine). | Homocoupling of the pyrimidine starting material. | 1. This is less common with Grignard reactions but can occur in other coupling reactions. If using a palladium-catalyzed coupling, optimize the catalyst and ligand system. |
| Presence of unreacted 2,5-dihalopyrimidine. | Incomplete reaction. | 1. Increase the reaction time or temperature. 2. Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents). |
| Presence of 2-hydroxy-5-decylpyrimidine. | Hydrolysis of the product during work-up. | 1. Perform the aqueous work-up at a low temperature. 2. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. 3. Minimize the contact time with aqueous acidic or basic solutions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
2,5-Dichloropyrimidine or 2-Chloro-5-bromopyrimidine
-
Magnesium turnings
-
1-Bromodecane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of a solution of 1-bromodecane in anhydrous diethyl ether to the dropping funnel and add a few drops to the magnesium.
-
Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C.
-
Dissolve the 2,5-dihalopyrimidine in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Impurity Profiling by HPLC-MS
Objective: To identify and quantify impurities in a sample of this compound.
Instrumentation and Conditions:
-
HPLC System: A system with a binary pump, autosampler, column oven, and a UV detector.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
MS Conditions: ESI positive mode, scan range m/z 100-1000.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of a purified this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.
-
Sample Solution: Dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC-MS system with the initial mobile phase conditions.
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify impurities by their retention times and mass-to-charge ratios. Quantify known impurities using the calibration curve of the reference standard (assuming similar response factors) or report as area percent for unknown impurities.
Protocol 3: Forced Degradation Study
Objective: To investigate the potential degradation products of this compound under various stress conditions.[4][5][6]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the sample in acetonitrile to UV light (e.g., 254 nm) for 24 hours.
Analysis:
-
Analyze the stressed samples by HPLC-MS using the method described in Protocol 2 to identify and quantify any degradation products formed.
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-Chloro-5-decylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-Chloro-5-decylpyrimidine and similar hydrophobic compounds for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low aqueous solubility?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of a long, nonpolar decyl chain (-C10H21) imparts significant hydrophobic character to the molecule. While the pyrimidine ring contains polar nitrogen atoms, the overall lipophilicity of the molecule dominates, making it difficult to dissolve in aqueous solutions.[1]
Q2: What is the first step I should take when encountering solubility issues with this compound in my biological assay?
A2: The initial step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds for biological assays.[1][2] From this stock, you can perform serial dilutions into your aqueous assay buffer. It's crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for cell-based assays) to avoid affecting the experimental results.[3]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Optimize Dilution Protocol: Avoid adding a highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution, gradually decreasing the solvent concentration.[3]
-
Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote dispersion.[3]
-
Solubility Test: Before your main experiment, perform a small-scale test to visually inspect for precipitation at your desired final concentration. You can also centrifuge the sample to check for a pellet.[3]
-
Lower Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay medium. Consider testing a lower concentration.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Adjusting the pH can significantly improve the solubility of ionizable compounds.[3] For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, a higher pH may be beneficial.[3][4] The pyrimidine ring has basic nitrogen atoms, so a slight decrease in the pH of the buffer (if compatible with your assay) could potentially enhance solubility. However, the effect may be limited due to the compound's overall nonpolar nature.
Q5: Are there any additives or excipients I can use to improve solubility?
A5: Yes, several solubilizing agents can be incorporated into your formulation:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[5][6]
-
Co-solvents: Using a mixture of solvents can enhance solubility. For parenteral formulations, propylene glycol, ethanol, and polyethylene glycol are commonly used.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility leading to variable compound concentration.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution is clear and free of precipitates. If cloudy, gently warm and sonicate to redissolve. If it doesn't redissolve, prepare a fresh stock.[1]
-
Standardize Dilution Method: Use a consistent and validated serial dilution protocol for all experiments.
-
Incorporate Solubilizing Agents: Consider the use of surfactants or cyclodextrins to maintain the compound in solution.
-
Measure Compound Concentration: If possible, analytically determine the concentration of the compound in the final assay medium to confirm solubility.
-
Issue 2: Complete lack of activity in a biological assay.
-
Possible Cause: The compound has precipitated out of solution, resulting in a much lower effective concentration than intended.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully check for any signs of precipitation (cloudiness, film, or particles) in your assay wells.
-
Solubility Assessment: Determine the kinetic or thermodynamic solubility of this compound in your specific assay buffer to establish a realistic concentration range for your experiments.[8]
-
Alternative Solubilization Techniques: If simple co-solvents are insufficient, explore more advanced methods like solid dispersions or nano-suspensions for formulation.[5][9]
-
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Solubilization | Typical Concentration of Excipient | Advantages | Disadvantages |
| Co-solvency | Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[10] | Varies (e.g., <1-10% for DMSO in cell assays) | Simple to implement, effective for many nonpolar drugs.[7] | Potential for solvent toxicity, may affect protein stability.[3][11] |
| pH Adjustment | Increases the concentration of the ionized form of the drug, which is more soluble in water.[4] | N/A | Simple and cost-effective. | Only applicable to ionizable compounds; assay must be compatible with the required pH.[3] |
| Surfactants | Form micelles that encapsulate hydrophobic compounds.[3] | 0.01-1% (v/v) | Can significantly increase apparent solubility. | Can interfere with cell membranes and some assay readouts.[3] |
| Cyclodextrins | Form inclusion complexes with the hydrophobic drug.[6] | Varies, typically in the millimolar range | Low toxicity, predictable complexation.[6] | Can be expensive, may not be suitable for all molecular shapes and sizes. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, often in an amorphous state.[9] | N/A (part of formulation) | Enhances dissolution rate and can lead to supersaturated solutions.[12] | Requires formulation development, potential for physical instability.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening.
-
Solvent Addition: Add a precise volume of high-purity DMSO to the solid to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex and/or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.[3]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Serial Dilution: a. Create an intermediate dilution of your stock solution in 100% DMSO. b. Prepare the highest concentration for your assay by diluting the intermediate stock into your final assay buffer with vigorous mixing. c. Perform subsequent dilutions in the assay buffer to generate your final concentration range.
Protocol 2: Thermodynamic Solubility Assessment
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).[8]
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV. This concentration represents the thermodynamic solubility.
Visualizations
Caption: Workflow for addressing solubility issues in experiments.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jmpas.com [jmpas.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ijpbr.in [ijpbr.in]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
Validation & Comparative
A Comparative Analysis of 2-Chloro-5-decylpyrimidine and Other Pyrimidine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its critical role in biological systems. This guide provides a comparative analysis of 2-Chloro-5-decylpyrimidine and other structurally related pyrimidine derivatives, focusing on their potential anticancer and antimicrobial activities. The data presented herein is compiled from various preclinical studies to offer a quantitative and objective comparison, aiding in the strategic development of novel therapeutics.
Performance Comparison of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The presence of a halogen at the 2-position and an alkyl or aryl group at the 5-position are common features in many biologically active pyrimidines.
Anticancer Activity
The cytotoxic effects of various 2,5-disubstituted pyrimidine derivatives against different human cancer cell lines are summarized in Table 1. While specific data for this compound is not extensively available in the public domain, a comparative analysis of related compounds with varying substituents at the 5-position provides valuable insights into the structure-activity relationship (SAR). For instance, the substitution at the 5-position with different aryl groups can significantly impact the anticancer potency.
Table 1: In Vitro Anticancer Activity of 2,5-Disubstituted Pyrimidine Derivatives
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) |
| Hypothetical | Cl | Decyl | HeLa (Cervical Cancer) | - |
| 1 | 2-Benzyloxy | 4-Fluorophenyl | HeLa (Cervical Cancer) | 82.7[1] |
| 2 | 2-Benzyloxy | 4-Chlorophenyl | HeLa (Cervical Cancer) | >100[1] |
| 3 | 2-Benzyloxy | 4-Bromophenyl | HeLa (Cervical Cancer) | >100[1] |
| 4 | 2-Benzyloxy | 4-Methylphenyl | HeLa (Cervical Cancer) | >100[1] |
| 5 | 2-Benzyloxy | 4-Methoxyphenyl | HeLa (Cervical Cancer) | >100[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents. The lipophilicity and electronic properties of the substituents play a crucial role in their efficacy against various bacterial and fungal strains. Table 2 presents the minimum inhibitory concentration (MIC) values of representative pyrimidine derivatives against selected microorganisms. The long alkyl chain of this compound suggests it may possess notable antimicrobial properties due to increased lipophilicity, which can facilitate membrane disruption.
Table 2: In Vitro Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | 2-Substituent | 4-Substituent | 6-Substituent | Microorganism | MIC (µM/ml) |
| Hypothetical | Cl | - | Decyl | S. aureus | - |
| 6 | OH | 4-chlorobenzylideneamino | 4-methoxyphenyl | S. aureus | 0.87[2] |
| 7 | SH | 4-chlorobenzylideneamino | 4-methoxyphenyl | B. subtilis | 0.96[2] |
| 8 | NH2 | 4-chlorobenzylideneamino | 4-methoxyphenyl | S. aureus | 0.87[2] |
| 9 | OH | 5-bromo-2-hydroxybenzylideneamino | 4-methoxyphenyl | P. aeruginosa | 0.77[2] |
| 10 | SH | 5-bromo-2-hydroxybenzylideneamino | 4-methoxyphenyl | A. niger | 1.68[2] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2,5-disubstituted pyrimidines) and incubated for an additional 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanistic Insights: Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in the development and progression of many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
The workflow for the initial screening and evaluation of novel pyrimidine derivatives typically involves a multi-step process, from synthesis to biological characterization.
Caption: General experimental workflow for the evaluation of novel pyrimidine derivatives.
References
Validating the Biological Potential of 2-Chloro-5-decylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the biological activity of 2-Chloro-5-decylpyrimidine is not publicly available. This guide, therefore, presents a hypothetical framework for its validation based on the well-documented activities of structurally related pyrimidine derivatives. We provide detailed experimental protocols and comparative data templates to aid researchers in the evaluation of this compound against established alternatives.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] The subject of this guide, this compound, possesses key structural features—a reactive 2-chloro group and a lipophilic 5-decyl chain—that suggest a potential for significant biological activity. This document outlines a comprehensive strategy for the systematic validation and comparison of this compound's potential therapeutic applications.
Hypothetical Validation Workflow
The initial validation of this compound would involve a multi-tiered screening process to identify its primary biological effects. A general workflow is proposed below to systematically assess its potential anticancer, antimicrobial, and antiviral properties.
Caption: General workflow for the synthesis and biological evaluation of this compound.
Comparative Anticancer Activity
Pyrimidine analogs, such as 5-Fluorouracil, are clinically established anticancer agents that function by inhibiting DNA synthesis.[4][5] The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic drugs.
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The data below is presented as a template for comparison.
| Compound | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT-116 (Colon Cancer) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.5 |
| 5-Fluorouracil (Control) | 5.0 | 3.5 | 4.2 |
Experimental Protocol: MTT Cytotoxicity Assay
This assay quantitatively assesses the metabolic activity of cells, which is indicative of cell viability.[6]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and control drugs (e.g., Doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using non-linear regression analysis.
Comparative Antimicrobial Activity
Many heterocyclic compounds containing a pyrimidine ring have demonstrated significant antibacterial and antifungal properties.[8][9][10] The efficacy of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi.
Data Presentation: Hypothetical MIC Values
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
| Compound | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Experimental Protocol: Broth Microdilution MIC Assay
This is a standardized method for determining the MIC of antimicrobial agents.[12][13]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]
Comparative Antiviral Activity
Pyrimidine nucleoside analogs are a well-known class of antiviral drugs that interfere with viral replication.[14] While this compound is not a nucleoside analog, its core structure merits investigation for potential antiviral effects against various viruses.
Data Presentation: Hypothetical Antiviral Activity
Antiviral efficacy is often reported as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
| Compound | EC50 (µM) vs. Influenza A (H1N1) | CC50 (µM) on MDCK cells | Selectivity Index (SI) |
| This compound | Experimental Data | Experimental Data | Calculated Data |
| Oseltamivir (Control) | 0.1 | >100 | >1000 |
| Ribavirin (Control) | 10 | >100 | >10 |
Experimental Protocol: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[15]
-
Cell Seeding: Plate host cells (e.g., MDCK for influenza virus) in 6-well plates and grow to confluence.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayer with the virus at a known multiplicity of infection (MOI) for 1 hour.
-
Compound Treatment: After adsorption, wash the cells and overlay them with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound or a control drug.
-
Incubation: Incubate the plates for 2-3 days until viral plaques are visible in the control wells (no drug).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control. The CC50 is determined in parallel using a cytotoxicity assay (e.g., MTT) on uninfected cells.[16]
Potential Mechanism of Action: Signaling Pathway
Many pyrimidine derivatives exert their biological effects by interfering with nucleic acid synthesis. A plausible mechanism for an active pyrimidine analog could be the inhibition of DNA polymerase, which is crucial for both cellular proliferation and viral replication.
Caption: Hypothetical inhibition of DNA polymerase by an active metabolite of this compound.
References
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
The Long Chain Advantage: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-decylpyrimidine Analogs
For researchers and drug development professionals navigating the landscape of kinase inhibitors, pyrimidine derivatives represent a cornerstone scaffold. This guide provides a comparative analysis of 2-Chloro-5-decylpyrimidine analogs, focusing on their anticipated structure-activity relationships (SAR), particularly in the context of anticancer and antimicrobial activities. While specific experimental data for a comprehensive series of this compound analogs is not extensively available in publicly accessible literature, this guide extrapolates from established SAR principles of structurally related 2-chloro-5-alkylpyrimidine derivatives to provide a predictive comparison.
Unraveling the Structure-Activity Relationship: The Role of the Decyl Chain
The biological activity of 5-substituted pyrimidine derivatives is significantly influenced by the nature of the substituent at the C5 position.[1] In the case of this compound, the long alkyl chain is a key determinant of its physicochemical properties and, consequently, its biological activity.
Key SAR Observations for 2-Chloro-5-alkylpyrimidines:
-
Lipophilicity and Membrane Permeability: The decyl group, a ten-carbon alkyl chain, imparts significant lipophilicity to the molecule. This property is crucial for traversing cellular membranes to reach intracellular targets. It is anticipated that the optimal alkyl chain length for biological activity would be a balance between sufficient lipophilicity for membrane penetration and maintaining adequate aqueous solubility for bioavailability.
-
Anticancer Activity: Many pyrimidine derivatives exhibit anticancer properties by inhibiting various protein kinases.[2][3][4] The 5-substituent can influence the binding affinity and selectivity of the compound for the target kinase. For instance, in a series of 5-substituted O4-alkylpyrimidines, variations in the 5-substituent significantly impacted their CDK2 inhibitory activity.[5] While direct evidence for this compound is limited, the lipophilic nature of the decyl chain may promote interactions with hydrophobic pockets within the kinase active site, potentially enhancing inhibitory potency.
-
Antimicrobial Activity: The antimicrobial potential of pyrimidine analogs is also well-documented.[6] The lipophilic character endowed by the decyl chain could facilitate the disruption of bacterial cell membranes, contributing to antimicrobial effects. Studies on other lipidated antimicrobial compounds have shown that the length of the alkyl chain is critical for their efficacy.
Comparative Performance and Supporting Data
Due to the absence of a direct comparative study on a series of 2-Chloro-5-alkylpyrimidine analogs with varying chain lengths, we present a table of structurally related pyrimidine derivatives with reported biological activities to infer the potential performance of this compound.
| Compound/Analog | Substitution Pattern | Biological Activity | IC50/MIC | Target/Cell Line | Reference |
| Hypothetical this compound | 2-Chloro, 5-Decyl | Anticancer/Antimicrobial (Predicted) | - | - | - |
| (R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide | 2-Arylamino, 4-sec-Butoxy, 5-Formyl, 6-Amino | CDK2 Inhibition | 0.8 nM | CDK2 | [5] |
| (rac)-4-(4-amino-6-sec-butoxy-5-(hydroxyiminomethyl)pyrimidin-2-ylamino)benzenesulfonamide | 2-Arylamino, 4-sec-Butoxy, 5-(Hydroxyiminomethyl), 6-Amino | CDK2 Inhibition | 7.4 nM | CDK2 | [5] |
| 2,4,5-substituted pyrimidine (Compound 7gc) | 2,4,5-Trisubstituted | Anticancer | 0.024 to 0.55 µM | Various human cancer cell lines | [4] |
| MC21-A (C58) analog (C59) | Chloro-analog of a natural antimicrobial | Antimicrobial | MIC90 comparable to daptomycin | MRSA | [6] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity (MTT Assay)[7][8][9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine analogs (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analogs (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine analogs in CAMHB directly in the 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Potential Signaling Pathway: VEGFR-2 Inhibition
A plausible mechanism of action for the anticancer activity of pyrimidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7]
Caption: Proposed inhibitory action on the VEGFR-2 signaling pathway.
Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades.[8][9][10][11] These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, survival, and migration, all of which are hallmarks of angiogenesis.[7][9] this compound analogs, by acting as VEGFR-2 inhibitors, can block these signaling events, thereby preventing the formation of new blood vessels that tumors require for growth and metastasis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for SAR studies of pyrimidine analogs.
This guide provides a foundational understanding of the potential structure-activity relationships of this compound analogs. Further empirical studies are essential to validate these predictions and fully elucidate the therapeutic potential of this chemical class.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veterinaria.org [veterinaria.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
Comparative Analysis of Synthetic Routes to 2-Chloro-5-decylpyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The synthesis of 2-chloro-5-decylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development, can be approached through several synthetic strategies. This guide provides a comparative analysis of two primary routes: a classical approach involving the construction and subsequent modification of the pyrimidine ring, and a modern approach utilizing palladium-catalyzed cross-coupling reactions. The selection of an optimal route will depend on factors such as starting material availability, scalability, and desired purity.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: From 5-Decyluracil | Route B: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | Diethyl 2-decylmalonate, Urea | 2-Chloro-5-bromopyrimidine, Decylboronic acid or Decylzinc halide |
| Key Reactions | Cyclocondensation, Chlorination, Selective Reduction | Suzuki or Negishi Cross-Coupling |
| Overall Yield | Moderate | Good to Excellent |
| Scalability | Potentially scalable | Generally scalable, catalyst cost may be a factor |
| Versatility | Less versatile, specific to alkyl substitution | Highly versatile for various substituents |
| Key Advantages | Utilizes classical, well-established reactions | High efficiency, milder reaction conditions |
| Key Disadvantages | Multi-step, potentially harsh reagents | Requires specialized catalysts and anhydrous conditions |
Route A: Synthesis via 5-Decyluracil Intermediate
This route builds the desired molecule from acyclic precursors through the formation of a 5-substituted uracil, followed by chlorination and selective reduction.
Experimental Protocol
Step 1: Synthesis of 5-Decyluracil
This step involves the condensation of diethyl 2-decylmalonate with urea in the presence of a strong base to form the pyrimidine ring.
-
Reagents: Diethyl 2-decylmalonate, urea, sodium ethoxide, ethanol.
-
Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl 2-decylmalonate and urea are added. The mixture is heated at reflux for an extended period (typically 12-24 hours). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-decyluracil. The solid product is collected by filtration, washed with water, and dried.
-
Yield: Typically in the range of 60-70%.
Step 2: Synthesis of 2,4-Dichloro-5-decylpyrimidine
The hydroxyl groups of 5-decyluracil are converted to chloro groups using a chlorinating agent.
-
Reagents: 5-Decyluracil, phosphorus oxychloride (POCl₃), a catalytic amount of N,N-dimethylaniline.
-
Procedure: 5-Decyluracil is suspended in an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline is added, and the mixture is heated at reflux for 3-5 hours.[1] After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and the resulting mixture is neutralized with a base (e.g., sodium carbonate). The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield 2,4-dichloro-5-decylpyrimidine.
-
Yield: Generally high, often exceeding 90%.
Step 3: Selective Reduction to this compound
The more reactive 4-chloro group is selectively removed, yielding the final product.
-
Reagents: 2,4-Dichloro-5-decylpyrimidine, zinc dust, ammonium chloride, aqueous ethanol.
-
Procedure: 2,4-Dichloro-5-decylpyrimidine is dissolved in a mixture of ethanol and water. Zinc dust and ammonium chloride are added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the zinc residue, and the filtrate is concentrated. The product is then extracted into an organic solvent, washed, dried, and purified by chromatography or recrystallization.
-
Yield: Moderate to good, typically 50-70%.
Route B: Palladium-Catalyzed Cross-Coupling
This contemporary approach involves the direct introduction of the decyl group onto a pre-formed 2-chloropyrimidine ring using a palladium catalyst. The Suzuki-Miyaura coupling is a prominent example of this strategy.
Experimental Protocol
Suzuki-Miyaura Coupling of 2-Chloro-5-bromopyrimidine with Decylboronic Acid
-
Reagents: 2-Chloro-5-bromopyrimidine, decylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Procedure: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 2-chloro-5-bromopyrimidine, decylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents) are added. The anhydrous solvent is then added, and the mixture is degassed. The reaction is heated to a temperature ranging from 80 to 110 °C and stirred for several hours (typically 4-24 hours), with the progress monitored by TLC or GC-MS.[2][3] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
-
Yield: Generally good to excellent, often in the range of 70-95%, depending on the specific conditions and catalyst used.
Logical Workflow for Route Selection
Caption: A decision workflow for selecting the optimal synthetic route.
Conclusion
Both Route A and Route B offer viable pathways to this compound. Route A, the classical approach, is a multi-step synthesis that relies on fundamental and robust reactions. While potentially more labor-intensive and involving harsh reagents like phosphorus oxychloride, it may be advantageous if the starting materials are readily available and cost-effective.
Route B, utilizing palladium-catalyzed cross-coupling, represents a more modern and efficient strategy. It generally provides higher yields under milder conditions and offers greater versatility for creating analogues with different substituents at the 5-position. The primary considerations for this route are the cost and availability of the palladium catalyst and the decylboronic acid or its equivalent. For laboratories equipped for modern organometallic chemistry, the Suzuki-Miyaura coupling is likely the more efficient and high-yielding approach.
References
Spectroscopic Confirmation of 2-Chloro-5-decylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of 2-Chloro-5-decylpyrimidine. Due to the limited availability of experimental data for this specific compound, this guide presents a comparison between predicted data for this compound and available experimental data for its close structural analogs, 2-chloro-5-methylpyrimidine and 2-chloro-5-pentylpyrimidine. This approach allows for a robust, albeit predictive, confirmation of the target structure.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound and its analogs.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight (Da) | Predicted [M+H]⁺ (m/z) |
| This compound | C₁₄H₂₃ClN₂ | 254.15 | 255.16226 |
| 2-Chloro-5-methylpyrimidine | C₅H₅ClN₂ | 128.01 | - |
| 2-Chloro-5-pentylpyrimidine | C₉H₁₃ClN₂ | 184.08 | - |
Table 2: Infrared (IR) Spectroscopy Data for Analogs
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound |
| C-H (aromatic) | ~3000-3100 | 2-Chloro-5-methylpyrimidine, 2-Chloro-5-pentylpyrimidine |
| C-H (aliphatic) | ~2850-2960 | 2-Chloro-5-methylpyrimidine, 2-Chloro-5-pentylpyrimidine |
| C=N (pyrimidine ring) | ~1550-1600 | 2-Chloro-5-methylpyrimidine, 2-Chloro-5-pentylpyrimidine |
| C-Cl | ~600-800 | 2-Chloro-5-methylpyrimidine, 2-Chloro-5-pentylpyrimidine |
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyrimidine-H | 8.5 - 8.8 | s | 2H, H-4, H-6 |
| Methylene | 2.5 - 2.8 | t | 2H, -CH₂- (adjacent to pyrimidine) |
| Methylene | 1.2 - 1.6 | m | 16H, -(CH₂)₈- |
| Methyl | 0.8 - 0.9 | t | 3H, -CH₃ |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | |
| Pyrimidine-C | ~160 | C-2 (attached to Cl) | |
| Pyrimidine-C | ~158 | C-4, C-6 | |
| Pyrimidine-C | ~130 | C-5 (attached to decyl) | |
| Alkyl Chain | 20 - 35 | -CH₂- carbons | |
| Methyl | ~14 | -CH₃ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should cover the range of 0-10 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should cover the range of 0-200 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Method: Infuse the sample solution directly into the ion source or inject it through a liquid chromatography (LC) system.
-
Analysis: Acquire the mass spectrum in the positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass of the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Method: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic confirmation of the this compound structure.
Caption: Workflow for the spectroscopic confirmation of this compound.
A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-5-decylpyrimidine
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a foundational requirement for the reliability of experimental data and the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 2-Chloro-5-decylpyrimidine. It includes detailed experimental protocols, a comparative analysis of techniques, and a discussion of potential impurities to facilitate accurate and robust quality control.
Overview of Potential Impurities
The purity profile of synthesized this compound is intrinsically linked to its synthetic route. Impurities may include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents or reagents.[1] For instance, syntheses of chloropyrimidines often involve reagents like phosphorus oxychloride (POCl₃), and potential by-products could include isomers or related pyrimidine derivatives.[2][3] A thorough purity assessment must be capable of separating and identifying these diverse chemical entities.
Comparative Analysis of Analytical Techniques
A multi-technique approach is essential for a comprehensive purity assessment, as a single method is often insufficient to detect all possible impurities.[4] Spectroscopic methods are considered orthogonal to chromatographic purification techniques, making them ideal for purity confirmation.[4] The most common and powerful methods for this purpose are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Strengths | Limitations | Typical Purity Range (%) |
| HPLC (UV) | Differential partitioning between a stationary and mobile phase. | Relative purity (% area), detection of non-volatile impurities. | High resolution and sensitivity; widely available; excellent for routine analysis.[5] | Requires a chromophore; relative quantification assumes equal detector response. | 95 - 99.9 |
| qNMR | Absorption of radio waves by atomic nuclei in a magnetic field. | Absolute purity (mol/mol %), structural confirmation, identification of impurities. | Primary analytical method; does not require a reference standard for the analyte; detects a wide range of impurities (including some "invisible" to UV).[4] | Lower sensitivity than HPLC; requires a high-purity internal standard; complex mixtures can be difficult to analyze. | 90 - 99.9 |
| LC-MS | Combines HPLC separation with mass-based detection. | Molecular weight confirmation of the main peak and impurities; structural elucidation of unknowns.[6][] | High sensitivity and specificity; excellent for identifying trace impurities and by-products.[5] | Quantification can be complex and may require specific standards; ionization efficiency varies between compounds. | > 98 |
| Melting Point | Temperature at which a solid becomes a liquid. | Indication of purity; a sharp melting point range is characteristic of a pure compound.[8][9] | Simple, fast, and inexpensive initial check.[6] | Insensitive to small amounts of impurities; not applicable to oils or amorphous solids. | > 98 (indicated by a narrow range) |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N, etc. | Confirms the elemental composition and empirical formula. | Provides fundamental confirmation of the compound's identity.[6] | Does not detect isomeric impurities; requires a relatively large sample amount. | Confirms composition, does not give % purity directly. |
Experimental Workflow and Method Selection
The process of assessing the purity of a newly synthesized batch of this compound should follow a logical and systematic workflow. This ensures that initial checks are performed before committing to more resource-intensive quantitative analyses.
Caption: General workflow for the purity assessment of synthesized compounds.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of this compound and can be optimized as needed.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the relative purity of organic compounds by separating the main component from its impurities.[5]
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).
Caption: Logical workflow for HPLC method development and validation.
B. Quantitative ¹H NMR (qNMR)
qNMR is a primary ratio method capable of determining the absolute purity of a substance without requiring a reference standard of the same compound.[4]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard (IS): A high-purity (>99.9%) certified reference material with a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30-60 seconds is common).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>300:1 for the signals of interest).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (I_analyte) and a signal for the internal standard (I_std).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Comparison with Alternatives
When available, comparing the synthesized batch of this compound against a commercially available, high-purity reference standard is highly recommended. This comparison can be performed using the same HPLC method. Co-injection of the synthesized material with the reference standard can help confirm peak identity. The purity value obtained via qNMR for the synthesized material should ideally be in close agreement with the purity stated on the certificate of analysis for the commercial standard. Any significant discrepancies or additional peaks in the chromatogram of the synthesized material warrant further investigation by LC-MS to identify potential impurities.
References
- 1. moravek.com [moravek.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of 2-Chloro-5-decylpyrimidine Derivatives: An Insight into a Promising Scaffold in Drug Discovery
A comprehensive review of available scientific literature reveals a notable absence of specific in vitro and in vivo studies on 2-Chloro-5-decylpyrimidine derivatives. However, the broader class of 2,5-disubstituted pyrimidines has been the subject of extensive research, demonstrating significant potential in oncology. This guide, therefore, provides a comparative analysis of closely related pyrimidine derivatives, offering valuable insights into the potential biological activities of the this compound scaffold.
The pyrimidine nucleus is a foundational structure in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Its inherent biological relevance has made pyrimidine derivatives a focal point in drug discovery, particularly in the development of novel anticancer agents.[3][4] Strategic modifications to the pyrimidine ring have led to the development of compounds that can modulate key cellular processes involved in cancer progression.[5]
This guide will focus on a well-studied class of related compounds, pyrimidine-5-carbonitrile derivatives, which have shown potent anti-proliferative and pro-apoptotic activities. These derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[6] For comparative purposes, Sorafenib, a known multi-kinase inhibitor that targets VEGFR-2, will be used as a reference compound.
In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives
The anti-proliferative activity of novel pyrimidine-5-carbonitrile derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The data presented in Table 1 summarizes the IC50 values for a selection of these derivatives compared to Sorafenib.
| Compound ID | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | WI-38 (Normal Lung Fibroblasts) IC50 (µM) |
| 9d | > 30 | > 30 | 2.41 | Not Tested |
| 11e | 1.14 | 1.54 | 0.61 | 63.41 |
| 12b | 8.96 | 10.33 | 0.53 | Not Tested |
| 12d | > 30 | 32.16 | 1.61 | Not Tested |
| Sorafenib | 8.96 | 11.83 | 0.19 | Not Tested |
| Data compiled from a study on pyrimidine-5-carbonitrile derivatives.[6][7] |
The results indicate that several of the synthesized pyrimidine-5-carbonitrile derivatives exhibit potent cytotoxic activity against colon and breast cancer cell lines, with some compounds (e.g., 11e and 12b) showing comparable or superior activity to the standard drug, Sorafenib.[6][7] Notably, compound 11e demonstrated significant selectivity, with a much higher IC50 value against normal human lung fibroblasts (WI-38) compared to the cancer cell lines, suggesting a favorable therapeutic window.[6][7]
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the replication and validation of the findings. The following is a representative protocol for an in vitro cytotoxicity assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Normal human cell line (e.g., WI-38)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds (pyrimidine derivatives and Sorafenib) are dissolved in DMSO to create stock solutions. A series of dilutions are then prepared in the culture medium. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in the discovery and mechanism of action of these pyrimidine derivatives, the following diagrams have been generated.
Caption: General workflow for the synthesis and biological evaluation of 2,5-disubstituted pyrimidine derivatives.
Caption: Simplified representation of the VEGFR-2 signaling pathway in endothelial cells.
The activation of VEGFR-2 by its ligand, VEGF, triggers a cascade of intracellular signaling events.[9][10] One of the major pathways involves the activation of Phospholipase C gamma (PLCγ), leading to the activation of the Raf-MEK-ERK pathway, which ultimately promotes cell proliferation and migration.[11] Another critical pathway activated by VEGFR-2 is the PI3K/Akt pathway, which is essential for cell survival.[12] The pyrimidine-5-carbonitrile derivatives discussed in this guide are believed to exert their anticancer effects by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signaling pathways.
Conclusion and Future Directions
While direct experimental data on this compound derivatives remains elusive, the extensive research on structurally related pyrimidine analogues provides a strong rationale for their investigation as potential therapeutic agents. The pyrimidine-5-carbonitrile derivatives, in particular, have demonstrated promising in vitro anticancer activity, likely through the inhibition of the VEGFR-2 signaling pathway.
The data and protocols presented in this guide offer a framework for the future evaluation of this compound derivatives. Further research is warranted to synthesize and characterize these specific compounds and to assess their in vitro and in vivo efficacy and mechanism of action. Such studies will be crucial in determining whether the this compound scaffold holds the key to a new generation of targeted cancer therapies.
References
- 1. ijcrt.org [ijcrt.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jrasb.com [jrasb.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Benchmarking 2-Chloro-5-decylpyrimidine: A Comparative Analysis Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical performance of 2-Chloro-5-decylpyrimidine against known standards in the context of oncological research. Due to the novelty of this compound, the experimental data presented herein is illustrative, based on the common activities of pyrimidine derivatives, to provide a framework for potential future benchmarking studies.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[4][5] Their versatility allows for interaction with various biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][6] This document outlines a potential benchmarking strategy for this compound, a novel pyrimidine derivative, against established kinase inhibitors.
Hypothetical Performance Data
The following table summarizes hypothetical quantitative data for this compound in comparison to two standard kinase inhibitors, Erlotinib and Staurosporine. This data is intended to be illustrative of a typical benchmarking study.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GIC50 (µM) | Selectivity Index (SI) |
| This compound | EGFR | 150 | A549 (Lung Cancer) | 5.2 | >10 |
| Erlotinib | EGFR | 50 | A549 (Lung Cancer) | 1.8 | >20 |
| Staurosporine | Pan-Kinase | 5 | A549 (Lung Cancer) | 0.1 | <2 |
IC50: Half-maximal inhibitory concentration. GIC50: Half-maximal growth inhibitory concentration. SI: Selectivity Index (GIC50 in normal cells / GIC50 in cancer cells).
Postulated Signaling Pathway Involvement
Based on the general activity of pyrimidine derivatives as kinase inhibitors, this compound is postulated to interfere with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is a critical driver in the proliferation of several cancers.
Experimental Workflow for Benchmarking
A typical workflow for the initial benchmarking of a novel compound like this compound is outlined below. This process involves a tiered approach from initial biochemical assays to cell-based screening.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Test Compound: this compound
-
Standard Inhibitors: Erlotinib, Staurosporine
-
Kinase: Recombinant human EGFR
-
Substrate: Poly(Glu, Tyr) 4:1
-
Buffer: Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP: Adenosine 5'-triphosphate
-
Detection Reagent: Luminescence-based ATP detection kit
-
Plates: White, flat-bottom 384-well assay plates
-
Instrumentation: Multichannel pipettor, plate shaker, luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and standard compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into the 384-well assay plates. Include DMSO-only controls (vehicle) and a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, EGFR enzyme, and the peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cell Line: A549 (human lung carcinoma)
-
Media: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test Compound: this compound
-
Standard Drugs: Erlotinib, Staurosporine
-
MTT Reagent: 5 mg/mL in PBS
-
Solubilization Solution: DMSO or a solution of HCl in isopropanol
-
Plates: Clear, flat-bottom 96-well plates
-
Instrumentation: CO₂ incubator, multichannel pipettor, microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and standard drugs for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the GIC50 value for each compound.
Conclusion
This guide provides a hypothetical framework for the initial benchmarking of this compound. Based on the extensive research into pyrimidine derivatives, it is plausible that this compound could exhibit inhibitory activity against protein kinases involved in cancer progression.[2][4] The provided experimental protocols for a biochemical kinase inhibition assay and a cell viability assay represent standard preliminary steps in the evaluation of such compounds.[7][8] Further studies, including broader selectivity profiling and in vivo efficacy models, would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of experimental data for 2-Chloro-5-decylpyrimidine
Physicochemical Properties and Synthesis
Based on available supplier information, 2-Chloro-5-decylpyrimidine is characterized by the following properties:
| Property | Value |
| CAS Number | 170434-06-7 |
| Molecular Formula | C₁₄H₂₃ClN₂ |
| Molecular Weight | 254.8 g/mol |
| Predicted Boiling Point | 368.8 ± 11.0 °C |
| Predicted Density | 1.008 ± 0.06 g/cm³ |
The synthesis of 2-chloro-5-substituted pyrimidines is a well-established process in organic chemistry. Generally, these compounds serve as versatile intermediates for further functionalization. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
A general synthetic pathway to obtain 2-chloro-5-alkylpyrimidines can be conceptualized as follows:
Evaluating the Novelty of 2-Chloro-5-decylpyrimidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity is a perpetual endeavor. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties. This guide provides a comparative analysis of the potential novelty of 2-Chloro-5-decylpyrimidine derivatives, presenting supporting data for related compounds, detailed experimental protocols for their evaluation, and visualization of a key signaling pathway.
The novelty of a new chemical entity is determined by its unique structure and differentiated biological activity compared to existing compounds. An extensive review of the scientific literature and patent databases reveals that while 2-chloro- and 5-substituted pyrimidines are well-documented, the specific combination of a chloro group at the 2-position and a decyl group at the 5-position of the pyrimidine ring appears to be a novel structural motif. This guide will explore the potential significance of this novel substitution pattern by comparing it with known 2-chloro-5-alkylpyrimidine analogues and other relevant pyrimidine derivatives.
Comparative Biological Activity
To contextualize the potential of this compound derivatives, it is essential to examine the biological activities of structurally related compounds. The length of the alkyl chain at the 5-position of the pyrimidine ring can significantly influence the compound's lipophilicity and, consequently, its interaction with biological targets.
Anticancer Activity
Many pyrimidine derivatives have been investigated for their potential as anticancer agents, often targeting key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The following table summarizes the cytotoxic activity of various 5-substituted pyrimidine derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-5-alkylpyrimidine Analogues | 2-Chloro-5-methylpyrimidine | Not Reported | - | [No specific cytotoxicity data found in the provided search results] |
| 2-Chloro-5-ethylpyrimidine | Not Reported | - | [No specific cytotoxicity data found in the provided search results] | |
| 2-Chloro-5-propylpyrimidine | Not Reported | - | [No specific cytotoxicity data found in the provided search results] | |
| 2-Chloro-5-butylpyrimidine | Not Reported | - | [No specific cytotoxicity data found in the provided search results] | |
| Other 5-Substituted Pyrimidine Derivatives | 5-Fluorouracil (Clinically used drug) | Various | ~1-10 | General Knowledge |
| Thiazolo[4,5-d]pyrimidine derivative | NCI-60 panel | Varies | [1] | |
| 4-Amino-thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 0.013 | [1] | |
| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate) | 5.52 | [1] | |
| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 3.69 | [1] |
Note: The absence of specific IC50 values for a homologous series of 2-chloro-5-alkylpyrimidines in the public domain underscores the novelty of investigating the impact of varying alkyl chain lengths, including a decyl group, on cytotoxic activity.
Antimicrobial Activity
Pyrimidine derivatives have also shown promise as antimicrobial agents. The minimal inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The table below presents MIC values for some pyrimidine derivatives against various bacterial strains.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Chloro-5-alkylpyrimidine Analogues | 2-Chloro-5-methylpyrimidine | Not Reported | - | [No specific antimicrobial data found in the provided search results] |
| 2-Chloro-5-ethylpyrimidine | Not Reported | - | [No specific antimicrobial data found in the provided search results] | |
| 2-Chloro-5-propylpyrimidine | Not Reported | - | [No specific antimicrobial data found in the provided search results] | |
| 2-Chloro-5-butylpyrimidine | Not Reported | - | [No specific antimicrobial data found in the provided search results] | |
| Other Pyrimidine Derivatives | Pyrimidin-2-ol/thiol/amine analogues | S. aureus, E. coli, B. subtilis, C. albicans | Varies | [2] |
| Pyrimidine-based derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Varies | [3] |
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives and ensure reproducibility, detailed experimental protocols for key biological assays are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Antimicrobial Susceptibility Assay
This method is used to determine the Minimal Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathway and Experimental Workflow Visualization
To provide a deeper understanding of the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: EGFR Signaling Pathway.
Caption: MTT Cytotoxicity Assay Workflow.
Conclusion
The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The absence of prior reports on this specific substitution pattern suggests a high degree of novelty. The long decyl chain at the 5-position is expected to significantly increase the lipophilicity of the molecule, which could lead to altered pharmacokinetic properties and potentially enhanced interactions with hydrophobic binding pockets of biological targets.
The provided experimental protocols offer a standardized framework for the biological evaluation of these new derivatives. By comparing their cytotoxic and antimicrobial activities against the data presented for other pyrimidine analogues, researchers can effectively assess the contribution of the 2-chloro and 5-decyl substitutions to the overall biological profile. Further investigation into the structure-activity relationship of a homologous series of 2-chloro-5-alkylpyrimidines is warranted to fully elucidate the impact of the alkyl chain length on therapeutic potential.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-5-decylpyrimidine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5-decylpyrimidine. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. The following step-by-step instructions are based on established safety protocols for hazardous chemical waste.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it should be treated as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage. | H314 |
| Serious Eye Damage (Category 1) | Causes serious eye damage. | H318 |
| Skin Sensitization (Sub-category 1A) | May cause an allergic skin reaction. | H317 |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
In case of dust, use a respirator with a suitable filter (e.g., P2 type).
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and transfer. Do not discharge this chemical into drains or the environment.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Spill and Contamination Cleanup:
-
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Place all contaminated materials, including absorbents and cleaning supplies, into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Waste Container Management:
-
Use a container that is compatible with the chemical. The original container is often a suitable choice.
-
The container must be in good condition and have a tightly sealing lid to prevent leaks.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[2]
5. Final Disposal:
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][3]
-
Contact your institution's EHS department to arrange for the collection and disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available.
-
The recommended method of disposal is typically controlled incineration at an approved waste disposal plant.[3]
6. Empty Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
After proper decontamination, the container may be recycled or disposed of as non-hazardous waste, in accordance with local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-5-decylpyrimidine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-5-decylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of explosion or significant splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection.[1][2][3] For prolonged contact or handling of larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber).[1] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][3] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter conforming to EN 143 is recommended for solid compounds.[1] Annual medical evaluations and fit testing are required for respirator users. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is vital to minimize exposure and prevent accidents.
1. Preparation:
-
Ensure the work area is clean, organized, and free of unnecessary materials.
-
Verify that a calibrated chemical fume hood is operational.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).
-
Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe in dust or vapors.[1]
-
Keep containers of the chemical tightly closed when not in use.[1]
3. Storage:
-
Store the compound in a dry, cool, and well-ventilated place.[1]
-
Keep containers tightly closed to prevent contamination and exposure.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
4. Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Remove and dispose of contaminated PPE in designated hazardous waste containers.
-
Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.
-
-
Regulatory Compliance:
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
